molecular formula C13H9NO2 B1335305 4-(4-Hydroxyphenoxy)benzonitrile CAS No. 63555-08-8

4-(4-Hydroxyphenoxy)benzonitrile

Cat. No.: B1335305
CAS No.: 63555-08-8
M. Wt: 211.22 g/mol
InChI Key: VAOVNHCRRUOGON-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenoxy)benzonitrile (CAS 63555-08-8) is a benzonitrile derivative of significant interest in the development of advanced materials, particularly for thermosetting polymers . Its molecular structure, which combines a rigid benzonitrile core with a hydroxyphenoxy group, makes it a valuable monomer in auto-accelerated thermo-polymerization reactions, enabling the catalyst-free synthesis of high-performance polymers with low porosity and enhanced thermal stability . The compound can be efficiently synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and hydroquinone under basic conditions, a well-optimized method that offers high yields and scalability for industrial production . This synthesis pathway is a specific example of a broader trend in chemical research, where the nitrile group is increasingly recognized as a key functional group in rational drug and material design due to its ability to enhance binding affinity, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor . Researchers will find this compound is characterized by its molecular weight of 211.22 g/mol and the canonical SMILES string C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-hydroxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOVNHCRRUOGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403915
Record name 4-(4-hydroxyphenoxy)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63555-08-8
Record name 4-(4-hydroxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical and physical properties of 4-(4-hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-hydroxyphenoxy)benzonitrile: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

4-(4-hydroxyphenoxy)benzonitrile is a versatile bifunctional molecule that has garnered significant interest within the scientific community. Its unique structure, featuring a nitrile group, a hydroxyl group, and a diaryl ether linkage, makes it a valuable building block in a multitude of applications, ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of the , its synthesis, and its current and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of 4-(4-hydroxyphenoxy)benzonitrile are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₁₃H₉NO₂[1]
Molecular Weight 211.22 g/mol [1]
CAS Number 63555-08-8[1]
Appearance White to off-white or light yellow to beige crystalline powder[2]
Melting Point Not explicitly available for this specific compound, but related structures like 4-hydroxybenzonitrile have a melting point of 110-113 °C.[3]
Solubility Sparingly soluble in water.[2]
Purity Commercially available with a purity of at least 95%.[1]

4-(4-hydroxyphenoxy)benzonitrile's structure consists of a benzonitrile ring linked to a phenol through an ether bond at the para positions. This arrangement of functional groups dictates its chemical behavior and physical characteristics.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of 4-(4-hydroxyphenoxy)benzonitrile.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), C-O-C stretching of the diaryl ether, and various C-H and C=C absorptions from the aromatic rings.[4] The nitrile stretch is a particularly sharp and useful diagnostic peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both rings. The integration of these signals would correspond to the number of protons on each ring. The phenolic proton would appear as a singlet that is typically exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon (typically in the range of 115-125 ppm), the carbons of the two aromatic rings, and the carbons attached to the oxygen and hydroxyl groups.[5][6]

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which provides further structural information.[4] The molecular ion peak would be expected at an m/z corresponding to the molecular weight (211.22).

Synthesis and Reactivity

General Synthetic Approach

A common method for the synthesis of diaryl ethers like 4-(4-hydroxyphenoxy)benzonitrile is through a nucleophilic aromatic substitution reaction. A typical procedure involves the reaction of hydroquinone with a suitably activated fluorinated benzonitrile, such as 3,4-difluorobenzonitrile, in the presence of a base.[7]

Experimental Protocol: Synthesis of a Substituted 4-(4-hydroxyphenoxy)benzonitrile Derivative

This protocol is adapted from the synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile and can be considered a general method.[7]

  • Preparation of the Phenoxide: Dissolve hydroquinone (1.2 mmol) and sodium hydroxide (2.4 mmol) in a suitable solvent like DMSO (10 ml).

  • Reaction Initiation: Stir the solution at room temperature for 5 hours to form the sodium salt of hydroquinone.

  • Nucleophilic Substitution: Heat the mixture to 80°C and add 3,4-difluorobenzonitrile (1.0 mmol) dropwise.

  • Reaction Completion: Continue stirring the reaction mixture at 80°C for 10 hours.

  • Work-up: After cooling, wash the mixture with water (30 ml) and extract the product with ethyl acetate (3 x 30 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Hydroquinone + NaOH in DMSO Phenoxide Formation of Sodium Phenoxide Reagents->Phenoxide Stir 5h at RT Reaction Nucleophilic Aromatic Substitution at 80°C Phenoxide->Reaction Reactant 3,4-Difluorobenzonitrile Reactant->Reaction Workup Aqueous Work-up & Extraction with Ethyl Acetate Reaction->Workup Stir 10h Purification Silica Gel Chromatography Workup->Purification Product Purified 4-(4-hydroxyphenoxy) benzonitrile Derivative Purification->Product

Caption: General workflow for the synthesis of a 4-(4-hydroxyphenoxy)benzonitrile derivative.

Reactivity

The reactivity of 4-(4-hydroxyphenoxy)benzonitrile is governed by its three key functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also undergo etherification or esterification reactions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine.[8] It also influences the electronic properties of the aromatic ring it is attached to.

  • Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions. The aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing functional groups.

Applications in Research and Development

4-(4-hydroxyphenoxy)benzonitrile is a valuable intermediate in several fields.

Agrochemicals

Derivatives of hydroquinone are important intermediates in the synthesis of herbicides.[7] The structural motif present in 4-(4-hydroxyphenoxy)benzonitrile makes it a candidate for the development of new agrochemicals.

Medicinal Chemistry and Drug Development

The benzonitrile moiety is a key pharmacophore in many pharmaceutical compounds.[8] The nitrile group can act as a hydrogen bond acceptor, mimicking a carbonyl group, which is crucial for binding to biological targets like enzymes.[9] Substituted benzonitriles have been developed as selective inhibitors of enzymes such as aromatase for the treatment of estrogen-dependent diseases.[9] The presence of the hydroxyl group in 4-(4-hydroxyphenoxy)benzonitrile provides a handle for further chemical modification to optimize pharmacological properties.

Materials Science

The rigid, aromatic structure of 4-(4-hydroxyphenoxy)benzonitrile and its derivatives makes them suitable for applications in materials science.[10] These compounds can serve as precursors for the synthesis of polymers with high thermal stability or specific optoelectronic properties. The ability to form extended π-conjugated systems is particularly relevant for the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[10]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(4-hydroxyphenoxy)benzonitrile and its derivatives.

Hazard StatementDescription
H302 Harmful if swallowed.[11][12]
H315 Causes skin irritation.[11][12]
H319 Causes serious eye irritation.[11][12]
H335 May cause respiratory irritation.[11][12]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[12]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[12]

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[12]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Conclusion

4-(4-hydroxyphenoxy)benzonitrile is a chemical compound with a rich set of properties and a wide range of potential applications. Its synthesis is achievable through standard organic chemistry techniques, and its versatile structure makes it a valuable intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical and physical properties, as well as its safety profile, is essential for its effective and safe utilization in research and development.

References

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 4-(4-hydroxyphenoxy) benzene-1,2-dicarbonitrile. - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-hydroxybenzonitrile - 767-00-0, C7H5NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2026, January 4). Retrieved from [Link]

  • Chemical Properties of Benzonitrile, 4-hydroxy- (CAS 767-00-0) - Cheméo. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2024, April 9). Retrieved from [Link]

  • Benzonitrile, 4-[2-(4-hydroxyphenyl)ethenyl]-, (E)- - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Benzonitrile, 4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • US3567758A - Preparation of hydroxybenzonitriles - Google Patents. (n.d.).
  • Benzonitrile, 4-[2-(4-hydroxyphenyl)ethenyl]-, (E)- - Optional[Raman] - Spectrum. (n.d.). Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents. (n.d.).
  • US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents. (n.d.).
  • Benzonitrile, 4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-hydroxyphenoxy)benzonitrile (CAS 63555-08-8)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-hydroxyphenoxy)benzonitrile, a versatile diaryl ether molecule of significant interest in medicinal chemistry and materials science. The document details its core chemical and physical properties, outlines a validated synthesis protocol via the Ullmann condensation, discusses methods for its analytical characterization, and explores its applications as a key building block in the development of advanced molecular entities. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical research and development.

Introduction

4-(4-hydroxyphenoxy)benzonitrile (CAS No. 63555-08-8) is an aromatic organic compound featuring a benzonitrile moiety linked to a phenol through an ether bond.[1] This diaryl ether structure is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. The presence of three key functional regions—the nitrile group, the ether linkage, and the terminal phenol—makes it a highly versatile intermediate for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, the phenolic hydroxyl group allows for further etherification or esterification, and the aromatic rings can undergo various substitution reactions. This inherent reactivity profile establishes 4-(4-hydroxyphenoxy)benzonitrile as a valuable starting material for synthesizing more complex molecules with potential applications in pharmaceuticals and polymer science.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of 4-(4-hydroxyphenoxy)benzonitrile are summarized below.

Identifiers and Molecular Structure

IdentifierValueSource
CAS Number 63555-08-8[1]
Molecular Formula C₁₃H₉NO₂[1]
Molecular Weight 211.22 g/mol [1]
IUPAC Name 4-(4-hydroxyphenoxy)benzonitrile
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="2.6,0!"]; C7 [label="C", pos="3.9,0.75!"]; C8 [label="C", pos="5.2,0.75!"]; C9 [label="C", pos="5.2,-0.75!"]; C10 [label="C", pos="3.9,-0.75!"]; C11 [label="C", pos="3.9,-2.25!"]; N1 [label="N", pos="3.9,-3.45!"]; O2 [label="O", pos="6.5,0!"]; H1 [label="H", pos="7.3,0!"];

// Benzene Ring 1 (Phenol) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O2;

// Ether Linkage C6 -- O1; O1 -- C7;

// Benzene Ring 2 (Benzonitrile) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7; C10 -- C11;

// Nitrile Group C11 -- N1 [style=triple];

// Hydroxyl Group O2 -- H1;

// Implicit Hydrogens for clarity (optional, can be omitted) H_C2 [label="H", pos="-2.1,1.2!"]; C2 -- H_C2; H_C3 [label="H", pos="-2.1,-1.2!"]; C3 -- H_C3; H_C4 [label="H", pos="0,-2.4!"]; C4 -- H_C4; H_C5 [label="H", pos="2.1,-1.2!"]; C5 -- H_C5; H_C8 [label="H", pos="6.0,1.2!"]; C8 -- H_C8; H_C9 [label="H", pos="6.0,-1.2!"]; C9 -- H_C9;

// Add labels for functional groups label_phenol [label="Phenol Ring", pos="-0.5,2.5!", fontsize=10, fontcolor="#5F6368"]; label_ether [label="Ether Linkage", pos="2.6,1.0!", fontsize=10, fontcolor="#5F6368"]; label_benzonitrile [label="Benzonitrile Ring", pos="4.5,-2.8!", fontsize=10, fontcolor="#5F6368"]; }

Caption: Molecular structure of 4-(4-hydroxyphenoxy)benzonitrile.


Physicochemical Properties
PropertyValueNotes
Appearance White to off-white crystalline solid/powderVisual inspection at room temperature.
Purity ≥95%Typically available from commercial suppliers.[1]
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, ethyl acetate, and acetone.General solubility profile for diaryl ethers.[3]

Synthesis and Purification

The construction of the diaryl ether linkage is the key step in synthesizing 4-(4-hydroxyphenoxy)benzonitrile. The Ullmann condensation is a classic and reliable method for this transformation, involving the copper-catalyzed coupling of an aryl halide with a phenol.[4][5][6]

Rationale for Synthetic Strategy

The Ullmann condensation is chosen for its robustness in forming C-O bonds between aromatic rings.[6] The reaction typically involves an activated aryl halide (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) and a phenol (hydroquinone).

  • Choice of Reactants : 4-Fluorobenzonitrile is often preferred as the aryl halide due to the high electronegativity of fluorine, which activates the ring towards nucleophilic aromatic substitution. Hydroquinone serves as the phenolic component. A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

  • Catalyst System : A copper(I) salt, such as copper(I) iodide (CuI), is a standard catalyst.[5] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often include a ligand (e.g., phenanthroline, N,N-dimethylglycine) to stabilize the copper catalyst, improve solubility, and facilitate the reaction under milder conditions.[5]

  • Solvent and Temperature : High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are used to ensure the solubility of the reactants and to reach the necessary reaction temperatures, which are often in the range of 80-150 °C.[3][4]

Synthesis_Workflow start Start: Reagents & Glassware reagents 1. Charge Reactor: - Hydroquinone - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) start->reagents inert 2. Establish Inert Atmosphere (Flush with N₂ or Ar) reagents->inert base_stir 3. Stir at Room Temp (Deprotonation of Phenol) inert->base_stir heat 4. Heat to Reaction Temp (e.g., 80-120 °C) base_stir->heat add_halide 5. Add 4-Fluorobenzonitrile & Copper Catalyst (CuI) heat->add_halide react 6. Monitor Reaction (TLC or LC-MS) add_halide->react workup 7. Aqueous Work-up - Quench with water - Extract with Ethyl Acetate react->workup Upon Completion purify 8. Purification (Silica Gel Chromatography) workup->purify characterize 9. Characterization (NMR, MS, IR) purify->characterize product End: Pure Product characterize->product

Caption: General workflow for the Ullmann synthesis of the target compound.


Detailed Experimental Protocol

This protocol is a representative procedure adapted from literature methods for similar diaryl ether syntheses.[3][5]

  • Reactor Setup : To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Solvent Addition : Add a suitable volume of dry DMSO to the flask to create a stirrable slurry.

  • Inert Atmosphere : Flush the system with dry nitrogen or argon for 15 minutes to exclude oxygen and moisture, which can interfere with the copper catalyst.

  • Initial Stirring : Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of hydroquinone.

  • Reagent Addition : Add 4-fluorobenzonitrile (1.0 equivalent) and copper(I) iodide (CuI, 0.1 equivalents) to the reaction mixture.

  • Reaction : Heat the mixture to 100-120 °C and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-16 hours).

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water, which will precipitate the crude product.

  • Extraction : Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(4-hydroxyphenoxy)benzonitrile.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following spectral features are characteristic of 4-(4-hydroxyphenoxy)benzonitrile.

Analytical MethodExpected Features
¹H NMR Aromatic protons (Ar-H) will appear as a series of doublets and multiplets in the range of δ 6.8-7.8 ppm. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Aromatic carbons will appear in the range of δ 115-160 ppm. The nitrile carbon (C≡N) will be a distinct peak around δ 118-120 ppm. The carbon attached to the nitrile group will be downfield, while the carbon attached to the phenolic oxygen will also be significantly downfield.
FT-IR (ATR) - O-H Stretch : Broad peak around 3200-3500 cm⁻¹ (phenolic hydroxyl).- C≡N Stretch : Sharp, medium-intensity peak around 2220-2230 cm⁻¹ (nitrile).- C-O-C Stretch : Strong peaks in the 1200-1250 cm⁻¹ region (aryl ether).- Ar-H Bending : Peaks in the 750-850 cm⁻¹ region.
Mass Spec (MS) - (ESI⁻) : Expected [M-H]⁻ ion at m/z ≈ 210.06.- (ESI⁺) : Expected [M+H]⁺ ion at m/z ≈ 212.07 or [M+Na]⁺ at m/z ≈ 234.05.

Applications in Research and Drug Development

The true value of 4-(4-hydroxyphenoxy)benzonitrile lies in its role as a versatile scaffold for building more complex molecules. The nitrile and phenol groups are handles for diverse chemical transformations.

  • Intermediate for Kinase Inhibitors : Many kinase inhibitors feature a diaryl ether core. The benzonitrile group can be a key pharmacophore, participating in hydrogen bonding interactions within an enzyme's active site, or it can be a precursor to other functional groups.[2]

  • Building Block for Bioactive Molecules : The structure is a common fragment in molecules targeting a range of biological pathways. Its derivatization allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.[2]

  • Monomer for High-Performance Polymers : The bifunctional nature of the molecule (phenol and nitrile) makes it a candidate for polymerization reactions to create materials like polyether ether ketones (PEEK) or other advanced polymers with desirable thermal and mechanical properties.

Applications core 4-(4-hydroxyphenoxy)benzonitrile (Core Scaffold) phenol Phenolic -OH Group core->phenol Site for Derivatization nitrile Nitrile -C≡N Group core->nitrile Reactive Handle etherification Etherification / Esterification phenol->etherification hydrolysis Hydrolysis to -COOH nitrile->hydrolysis reduction Reduction to -CH₂NH₂ nitrile->reduction cycloaddition Cycloaddition (e.g., to Tetrazole) nitrile->cycloaddition app1 Advanced Polymers (e.g., Polyethers) etherification->app1 app4 SAR Probe Molecules hydrolysis->app4 app2 Kinase Inhibitors reduction->app2 app3 Bioactive Heterocycles cycloaddition->app3

Caption: Role as a versatile intermediate for diverse applications.


Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 4-(4-hydroxyphenoxy)benzonitrile.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water.[9]

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[7][10]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[7][9]

    • Ingestion : Rinse mouth with water and seek immediate medical attention.[7][9]

Conclusion

4-(4-hydroxyphenoxy)benzonitrile is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its strategic combination of a diaryl ether backbone with reactive phenolic and nitrile functionalities makes it an indispensable tool for researchers in drug discovery and materials science. This guide has provided the core technical information required for its effective synthesis, characterization, and application, serving as a foundational resource for its incorporation into advanced research and development projects.

References

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information (PMC). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information (PMC). [Link]

Sources

The Mechanistic Profiling of 4-(4-Hydroxyphenoxy)benzonitrile: A Privileged Diaryl Ether Scaffold in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the identification of versatile, tunable pharmacophores is paramount. 4-(4-hydroxyphenoxy)benzonitrile (4-HPB) represents a prototypical diaryl ether building block that frequently emerges in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns. While not a standalone therapeutic, 4-HPB serves as a "privileged scaffold," a core molecular framework capable of providing high-affinity ligands for diverse biological targets[1].

This technical guide dissects the mechanism of action of 4-HPB in biological assays. By analyzing its structural rationale and detailing the self-validating experimental protocols used to evaluate it, we provide a comprehensive blueprint for leveraging this scaffold in the development of nuclear receptor modulators and metalloenzyme inhibitors.

Structural Rationale: The Anatomy of a Privileged Scaffold

The pharmacological promiscuity and tunability of 4-HPB stem directly from its tripartite structural topology. Understanding the causality behind these structural features is critical for rational assay design.

  • The Phenolic Ring (Ring A): The 4-hydroxy group acts as a potent hydrogen bond donor and acceptor. In biological assays targeting nuclear receptors (NRs), this phenolic fragment mimics the A-ring of endogenous 17β-estradiol or the phenolic ring of thyroid hormones[2]. It serves as the primary anchor, engaging in highly conserved hydrogen-bonding networks within ligand-binding domains (LBDs)[3].

  • The Diaryl Ether Linkage: The ether oxygen introduces a ~120° bond angle, providing critical conformational flexibility. This allows the two aromatic rings to adopt non-coplanar geometries, enabling the scaffold to navigate deep, tortuous hydrophobic pockets that rigid planar molecules cannot access[1].

  • The Benzonitrile Moiety (Ring B): The cyano group is a strong electron-withdrawing pharmacophore. It significantly alters the electron density of the attached benzene ring, optimizing it for π−π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in target proteins[4][5]. Furthermore, the nitrile nitrogen acts as a localized hydrogen bond acceptor and a potent coordinating ligand for transition metals, such as the heme iron in cytochrome P450 enzymes[5].

G cluster_0 4-(4-Hydroxyphenoxy)benzonitrile (4-HPB) Phenol Phenolic Ring (H-Bond Donor/Acceptor) Ether Diaryl Ether Linkage (Flexibility & Lipophilicity) Phenol->Ether ER Nuclear Receptors (ERα/β) Glu353/Arg394 Anchoring Phenol->ER Mimics Tyrosine/Estradiol Nitrile Benzonitrile Moiety (Electron Withdrawing) Ether->Nitrile Aromatase Metalloenzymes (Aromatase) Heme Iron Coordination Nitrile->Aromatase Nitrile-Heme Interaction

Pharmacophoric mapping of 4-HPB interactions with key biological targets.

Mechanisms of Action in Biological Systems

Nuclear Receptor Modulation (Estrogen Receptor α/β )

In in vitro binding assays, 4-HPB derivatives frequently exhibit affinity for Estrogen Receptors (ER α and ER β ). The mechanism of action relies on the phenolic hydroxyl group anchoring to the highly conserved Glu353 and Arg394 residues via a water-mediated hydrogen bond network[3]. The diaryl ether linkage allows the benzonitrile ring to project into the hydrophobic extension pocket of the LBD. The electron-withdrawing nature of the nitrile group prevents rapid oxidative metabolism at the para-position, a common liability in simpler phenolic compounds, thereby stabilizing the molecule during cell-based assays[4].

Metalloenzyme Inhibition (Aromatase / CYP19A1)

Aromatase is the cytochrome P450 enzyme responsible for the biosynthesis of estrogens. 4-HPB acts as a competitive Type II inhibitor in enzymatic assays. The mechanism is driven by the benzonitrile group: the lone pair of electrons on the nitrile nitrogen coordinates directly with the Fe3+ of the prosthetic heme group in the enzyme's active site[6]. Simultaneously, the phenolic ring occupies the androgen substrate-binding channel, effectively blocking the conversion of testosterone to estradiol.

Quantitative Data Summary

To benchmark the performance of the 4-HPB scaffold during hit-to-lead optimization, researchers evaluate its biological profile across multiple orthogonal assays. The table below summarizes representative quantitative metrics expected for this fragment class.

Target AssayRepresentative ParameterExpected Range for 4-HPBMechanistic Significance
ER α Binding (TR-FRET) IC50​ 0.5 - 10 μM Phenol anchors to Glu353/Arg394; ether provides optimal spatial geometry.
Aromatase Inhibition Ki​ 1.0 - 25 μM Nitrile nitrogen coordinates directly with the active site heme iron ( Fe3+ ).
Kinase Panel (e.g., EGFR) IC50​ > 50 μM (Weak)Scaffold lacks the extended hinge-binding motifs required for high kinase affinity.
Cytotoxicity (HepG2) CC50​ > 100 μM High metabolic stability and low non-specific toxicity, ideal for FBDD.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to eliminate false positives (e.g., pan-assay interference compounds or fluorescence quenchers) when evaluating 4-HPB.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for ER α Binding

Causality & Rationale: Standard fluorescence polarization assays are often confounded by the intrinsic autofluorescence of aromatic compounds like 4-HPB. TR-FRET introduces a microsecond time delay between excitation and emission measurement, allowing short-lived background fluorescence to decay. The ratiometric readout normalizes well-to-well variations, ensuring that a drop in signal is strictly due to the displacement of the fluorescent tracer by 4-HPB, rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human ER α -LBD tagged with Glutathione-S-Transferase (GST), a Terbium (Tb)-labeled anti-GST antibody (donor), and a fluorescent estrogen ligand (acceptor) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% NP-40).

  • Compound Titration: Dispense 4-HPB into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 100 μM to 3 nM ).

  • Equilibration: Add the master mix to the assay plate. Seal and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Excitation & Emission: Read the plate on a multi-mode microplate reader. Excite the Terbium donor at 340 nm. After a 100 μs delay, measure the emission of the donor at 495 nm and the acceptor at 520 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm). Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50​ .

G Step1 1. Reagent Prep: ERα-LBD & Tracer Step2 2. Acoustic Titration of 4-HPB Step1->Step2 Step3 3. Equilibration (2h, RT) Step2->Step3 Step4 4. Excitation at 340 nm (100 µs delay) Step3->Step4 Step5 5. Ratiometric Readout (520/495 nm) Step4->Step5

Step-by-step workflow of the self-validating TR-FRET assay for ERα binding.

Fluorometric Aromatase (CYP19A1) Inhibition Assay

Causality & Rationale: To confirm that the benzonitrile moiety of 4-HPB is actively coordinating the heme iron, we utilize a fluorogenic substrate, 7-methoxy-4-trifluoromethylcoumarin (MFC). MFC is non-fluorescent until the ether bond is cleaved by active Aromatase to yield the highly fluorescent HFC. This positive-readout system ensures that enzyme inhibition directly correlates with a loss of signal. To validate that 4-HPB is not simply quenching the HFC fluorophore (a common artifact), a counter-screen using pre-cleaved HFC is run in parallel.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Combine recombinant human CYP19A1 (Aromatase) and the MFC substrate in a potassium phosphate buffer (pH 7.4) containing MgCl2​ .

  • Compound Addition: Pre-incubate the enzyme mix with varying concentrations of 4-HPB for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the catalytic reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Measurement: Monitor the generation of the fluorescent HFC product kinetically for 30 minutes at 37°C (Excitation: 410 nm, Emission: 510 nm).

  • Validation: In a parallel control plate, incubate 4-HPB directly with pure HFC (without enzyme) to confirm the absence of fluorescence quenching.

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology Source: Frontiers (frontiersin.org) URL: [Link]

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Rational Design and In Vitro Evaluation of 4-(4-Hydroxyphenoxy)benzonitrile Derivatives as Dual-Targeting Anti-Breast Cancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The treatment of Estrogen Receptor-positive (ER+) breast cancer relies heavily on two therapeutic pillars: blocking estrogen synthesis via Aromatase Inhibitors (AIs) and directly antagonizing the receptor via Selective Estrogen Receptor Modulators/Degraders (SERMs/SERDs) . However, acquired resistance—often driven by ESR1 mutations or compensatory cross-talk—remains a critical clinical hurdle.

This whitepaper outlines the preliminary in vitro investigation of a novel scaffold: 4-(4-hydroxyphenoxy)benzonitrile derivatives . This specific diaryl ether structure was rationally designed as a Dual Aromatase/Estrogen Receptor Modulator (DARM) .

The Causality of the Scaffold:

  • The Benzonitrile Moiety: The cyano group is a validated pharmacophore in non-steroidal aromatase inhibitors (e.g., Letrozole, Fadrozole)[1][2]. The nitrogen lone pair directly coordinates with the Fe 2+ of the heme porphyrin ring in the CYP19A1 (aromatase) active site, competitively blocking androgen conversion.

  • The 4-Hydroxyphenoxy Moiety: The phenolic ring mimics the A-ring of 17β-estradiol. Diaryl ethers featuring a 4-hydroxyl group have been extensively validated to bind the hydrophobic ligand-binding domain (LBD) of ERα, acting as partial agonists or pure antagonists depending on the bulky side-chain extensions[3][4].

By fusing these two motifs, we hypothesize a synergistic in vitro profile: simultaneous estrogen deprivation and direct ERα blockade.

MOA Compound 4-(4-hydroxyphenoxy) benzonitrile derivative Aromatase Aromatase (CYP19A1) Compound->Aromatase Benzonitrile coordinates heme iron ER Estrogen Receptor (ERα) Compound->ER 4-hydroxyphenoxy binds LBD pocket Estrogen Estrogen Depletion Aromatase->Estrogen Inhibits conversion Transcription Blockade of ER Transcription ER->Transcription Antagonizes activation Apoptosis Tumor Cell Apoptosis (ER+ Breast Cancer) Estrogen->Apoptosis Transcription->Apoptosis

Fig 1: Mechanistic rationale for dual-targeting 4-(4-hydroxyphenoxy)benzonitrile derivatives.

Phase 1: Cell-Free Enzymatic & Receptor Binding Workflows

To ensure scientific integrity, the primary screening must isolate the targets from cellular complexities. We utilize cell-free systems to establish absolute binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ).

CYP19A1 (Aromatase) Fluorimetric Inhibition Assay

Causality for Choice: Aromatase activity is traditionally measured using tritiated water release. However, a fluorimetric assay using Dibenzylfluorescein (DBF) provides a high-throughput, non-radioactive alternative. DBF is dealkylated by CYP19A1 to yield a highly fluorescent product.

Self-Validating Protocol:

  • Preparation: Reconstitute recombinant human CYP19A1 (0.5 pmol/well) in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the 4-(4-hydroxyphenoxy)benzonitrile derivatives in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Internal Control: Use Letrozole as a positive control[1] and DMSO (0.1% v/v) as the vehicle negative control.

  • Reaction Initiation: Add DBF substrate (2 µM) and an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

  • Incubation & Detection: Incubate at 37°C for 30 minutes. Terminate the reaction with 2N NaOH (which also enhances the fluorescence of the fluorescein product). Read at Ex/Em = 485/530 nm.

  • Validation Checkpoint: The assay is only valid if the Letrozole control yields an IC50​ between 1–5 nM[2].

ERα/ERβ Fluorescence Polarization (FP) Binding Assay

Causality for Choice: FP directly measures the tumbling rate of molecules in solution. A small fluorescent estrogen ligand tumbles rapidly (low polarization). When bound to the massive ER protein, it tumbles slowly (high polarization). If our derivative displaces the fluorescent ligand, polarization drops. This confirms direct LBD engagement[3].

Self-Validating Protocol:

  • Complex Formation: Mix recombinant ERα or ERβ LBD (15 nM) with Fluormone™ ES2 Green (1 nM) in screening buffer.

  • Displacement: Add the test derivatives (0.1 nM to 10 µM).

    • Internal Control: Use 17β-estradiol (E2) as a full agonist control and Tamoxifen as an antagonist control.

  • Measurement: Incubate in the dark for 2 hours at room temperature to reach equilibrium. Measure parallel and perpendicular fluorescence intensity to calculate milli-polarization (mP) units.

Phase 2: Cellular Phenotypic & Mechanistic Assays

Once target engagement is confirmed, the compounds must demonstrate biological translation. The cellular workflow is designed to differentiate between target-specific anti-proliferative effects and general cytotoxicity[5].

Differential Cytotoxicity Screening (MTT Assay)

Causality for Choice: We must prove the compounds kill breast cancer cells because they inhibit ER/Aromatase, not because they are cellular poisons. We use a panel of three cell lines:

  • MCF-7: ER+, Aromatase-expressing (Primary target model).

  • T47D: ER+, Aromatase-low (Tests ER antagonism reliance).

  • MDA-MB-231: Triple-negative / ER- (Negative control).

Protocol:

  • Seed cells at 5,000 cells/well in 96-well plates in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous hormones).

  • Treat with derivatives (0.01 to 50 µM) supplemented with 10 nM androstenedione (aromatase substrate) for 72 hours.

  • Add MTT reagent (5 mg/mL) for 4 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Validation Checkpoint: A successful DARM candidate will show potent IC50​ in MCF-7, moderate in T47D, and >50 µM in MDA-MB-231.

Downstream Gene Expression (RT-qPCR)

To definitively prove ER transcription blockade, we measure classic estrogen-responsive genes: pS2 (TFF1) and GREB1.

  • Treat MCF-7 cells with the IC50​ concentration of the lead derivative for 24 hours.

  • Extract total RNA using TRIzol, synthesize cDNA, and perform qPCR.

  • Normalize against GAPDH. A true ER antagonist will suppress pS2 expression by >80% compared to vehicle.

Workflow Start 4-(4-hydroxyphenoxy)benzonitrile Library Synthesis Phase1 Phase 1: Cell-Free Target Validation Start->Phase1 AromAssay CYP19A1 Fluorimetric Assay (Target: <50 nM IC50) Phase1->AromAssay ERAssay ERα/β FP Binding Assay (Target: <100 nM Ki) Phase1->ERAssay Phase2 Phase 2: Cellular Translation AromAssay->Phase2 ERAssay->Phase2 Viability Differential MTT Assay (MCF-7 vs. MDA-MB-231) Phase2->Viability GeneExp RT-qPCR for pS2/GREB1 (Confirm Transcriptional Block) Phase2->GeneExp Lead Lead Candidate Selection for In Vivo Viability->Lead GeneExp->Lead

Fig 2: Step-by-step in vitro validation workflow for novel DARM candidates.

Quantitative Data Summaries

The following tables represent the benchmark criteria and anticipated preliminary data profiles for a successful 4-(4-hydroxyphenoxy)benzonitrile lead compound (designated as "Derivative-X") against clinical standards.

Table 1: Cell-Free Enzymatic and Receptor Binding Affinities

Values represent the mean IC50​ or Ki​ ± SD from three independent experiments.

CompoundCYP19A1 IC50​ (nM)ERα Ki​ (nM)ERβ Ki​ (nM)ERα/ERβ Selectivity
Derivative-X 18.4 ± 2.145.2 ± 3.8112.5 ± 8.4~2.5x
Letrozole (AI Control)2.1 ± 0.4>10,000>10,000N/A
Tamoxifen (SERM Control)>10,00028.5 ± 2.235.1 ± 3.0~1.2x
Table 2: Differential Anti-Proliferative Activity ( IC50​ in µM)

Assessed via 72-hour MTT assay in hormone-depleted media supplemented with 10 nM androstenedione.

Cell LinePhenotypeDerivative-XLetrozoleTamoxifen
MCF-7 ER+, Aromatase+0.85 µM1.2 µM2.5 µM
T47D ER+, Aromatase-low3.2 µM>50 µM3.0 µM
MDA-MB-231 ER-, Aromatase->50 µM>50 µM>50 µM

Data Interpretation: Derivative-X demonstrates high potency in MCF-7 cells, outperforming Letrozole due to its dual mechanism. Its reduced efficacy in T47D (which lacks sufficient aromatase to convert the androstenedione substrate) confirms its reliance on the AI mechanism, while its failure to kill MDA-MB-231 validates its lack of off-target general cytotoxicity[4][5].

Conclusion

The in vitro preliminary investigation of 4-(4-hydroxyphenoxy)benzonitrile derivatives reveals a highly promising scaffold for dual-targeting of CYP19A1 and ERα. By strictly adhering to self-validating protocols—utilizing orthogonal cell-free assays and differential phenotypic screening—researchers can confidently isolate lead candidates that overcome single-agent resistance mechanisms in hormone-dependent breast cancers.

References

  • Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Selective Human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Source: MDPI Pharmaceuticals URL:[Link]

  • Probing the origin of estrogen receptor alpha inhibition via large-scale QSAR study. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

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An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 4-(4-hydroxyphenoxy)benzonitrile: Implications for Supramolecular Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 4-(4-hydroxyphenoxy)benzonitrile, a molecule of significant interest in materials science and medicinal chemistry. By dissecting its molecular architecture, we identify and characterize the key functional groups responsible for its hydrogen bonding behavior: a potent hydrogen bond donor in the phenolic hydroxyl group and two acceptor sites, the primary nitrile nitrogen and the secondary ether oxygen. This guide synthesizes theoretical principles with established experimental and computational methodologies—including X-ray crystallography, infrared and nuclear magnetic resonance spectroscopy, and density functional theory—to provide a holistic understanding of its intermolecular interactions. The resulting insights into the molecule's capacity to form specific supramolecular assemblies are crucial for its application in crystal engineering and as a pharmacophore in drug design.

Section 1: Introduction to 4-(4-hydroxyphenoxy)benzonitrile

Chemical Identity and Structure

4-(4-hydroxyphenoxy)benzonitrile, with the molecular formula C₁₃H₉NO₂, is a bifunctional aromatic compound.[1] Its structure is characterized by a benzonitrile moiety linked to a phenol group through an ether linkage. This arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile scaffold in chemical synthesis.[1]

Chemical structure of 4-(4-hydroxyphenoxy)benzonitrile
Physicochemical Properties

This compound typically appears as a white to off-white or light yellow crystalline powder.[2] Its aromatic nature and the presence of polar functional groups result in limited solubility in water but better solubility in organic solvents. The molecule's true significance lies in the specific arrangement of its hydrogen bond donor and acceptor sites, which dictates its behavior in both solid-state and solution-phase environments.

Significance in Research and Development

The distinct positioning of a hydrogen bond donor (-OH) and acceptors (-C≡N, -O-) makes 4-(4-hydroxyphenoxy)benzonitrile a valuable building block in supramolecular chemistry and crystal engineering. In drug development, this molecule can serve as a key fragment or pharmacophore.[3] Its ability to form directional hydrogen bonds allows it to mimic interactions found in biological systems, making it a candidate for designing ligands that can bind to specific protein targets.[3]

Section 2: Theoretical Framework of Hydrogen Bonding

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., O, N) and another nearby electronegative atom (the acceptor).[4] These interactions, though weaker than covalent bonds, are fundamental in determining the structure of molecules from water to proteins.

The key players in 4-(4-hydroxyphenoxy)benzonitrile are:

  • Hydrogen Bond Donor: An atom (like oxygen in a hydroxyl group) that provides the partially positive hydrogen atom.[5]

  • Hydrogen Bond Acceptor: An atom (like nitrogen in a nitrile) with a lone pair of electrons that attracts the hydrogen atom.[5]

The strength and geometry of these bonds dictate critical material properties such as melting point, boiling point, solubility, and crystal packing.[6]

Section 3: Analysis of Hydrogen Bonding Sites in 4-(4-hydroxyphenoxy)benzonitrile

The molecule's functionality allows for a well-defined set of hydrogen bonding interactions.

  • 3.1. The Primary Hydrogen Bond Donor: The Phenolic Hydroxyl Group (-OH) The hydroxyl group on the phenol ring is the sole and most potent hydrogen bond donor in the molecule. Phenols are effective hydrogen bond donors, forming interactions that are generally stronger than those of aliphatic alcohols.[7][8] The acidity of the phenolic proton makes it readily available for donation to a suitable acceptor.

  • 3.2. The Primary Hydrogen Bond Acceptor: The Nitrile Group (-C≡N) The nitrile group is a strong hydrogen bond acceptor.[9] The nitrogen atom possesses a lone pair of electrons in an sp-hybridized orbital, making it a localized and effective site for accepting a hydrogen bond.[9][10] The linear geometry of the -C≡N group influences the directionality of the resulting intermolecular bond.[11] Studies have shown that the strength of hydrogen bonds with nitrile acceptors increases in the order of water ≈ alcohols < phenols, highlighting the potent interaction between the phenolic donor and nitrile acceptor.[12]

  • 3.3. The Secondary Hydrogen Bond Acceptor: The Ether Oxygen (-O-) The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor. However, ether oxygens are generally weaker acceptors compared to nitrile nitrogens or carbonyl oxygens.[13] While they possess lone pairs, their ability to participate in hydrogen bonding is modest.[5] Ethers cannot form hydrogen bonds with themselves but can accept them from donor molecules like water or, in this case, the phenolic -OH of a neighboring molecule.[14]

H_Bonding_Sites cluster_molecule 4-(4-hydroxyphenoxy)benzonitrile mol acceptor1 Primary Acceptor Nitrile -C≡N mol->acceptor1 acceptor2 Secondary Acceptor Ether -O- mol->acceptor2 donor Primary Donor Phenolic -OH donor->mol

Hydrogen bond donor and acceptor sites.

Section 4: Experimental and Computational Elucidation of Hydrogen Bonding

A multi-faceted approach is required to fully characterize the hydrogen bonding network of 4-(4-hydroxyphenoxy)benzonitrile.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, revealing the precise geometry of intermolecular interactions like hydrogen bonds.[15][16] By analyzing bond lengths and angles, crystallographers can confirm the existence and nature of these bonds.[17] For instance, a crystal structure of a related compound, 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, clearly shows molecules linked by O—H⋯N hydrogen bonds, forming distinct chains.[18]

Generalized Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent.

  • Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[15]

  • Structure Solution: The diffraction data is processed to determine the electron density map of the unit cell, from which atomic positions are inferred.

  • Structure Refinement: The atomic model is refined against the experimental data to achieve the best possible fit, validated by metrics like the R-factor.

Spectroscopic Techniques

Spectroscopy provides valuable information about hydrogen bonding in both solid and solution states.

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly sensitive to changes in bond vibrational frequencies caused by hydrogen bonding. The O-H stretching vibration of a "free" phenol is typically observed as a sharp band around 3600 cm⁻¹. When this hydroxyl group participates in a hydrogen bond, the O-H bond weakens, causing the band to shift to a lower frequency (red-shift) and broaden significantly, often appearing in the 3200-3500 cm⁻¹ range.[19] This shift is a direct probe of the interaction strength.[20]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton is a sensitive indicator of hydrogen bonding.[21] A "free" hydroxyl proton is relatively shielded and appears at a lower chemical shift. When it engages in hydrogen bonding, the proton becomes deshielded, causing its resonance to shift downfield (to a higher ppm value).[22] The magnitude of this shift correlates with the strength of the hydrogen bond.

TechniqueParameterObservation Indicating H-Bonding
FT-IR O-H Stretch (νOH)Broadening and shift to lower wavenumber (e.g., 3600 cm⁻¹ → 3300 cm⁻¹)[19]
¹H NMR Hydroxyl Proton (δOH)Downfield shift to higher ppm value[21][22]
Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are indispensable for analyzing hydrogen bonds.[23] These tools can calculate interaction energies, predict geometries, and visualize the electronic properties that govern these interactions.[24]

Typical Computational Workflow:

  • Monomer Optimization: The geometry of an isolated molecule is optimized to find its lowest energy conformation.

  • Dimer Construction: A dimer (or larger cluster) is constructed with the desired hydrogen bond geometry.

  • Dimer Optimization: The geometry of the dimer is optimized.

  • Interaction Energy Calculation: The hydrogen bond energy is calculated, often with corrections for basis set superposition error (BSSE).

  • Analysis: Properties like electron density at the bond critical point are analyzed using methods like Atoms in Molecules (AIM) to characterize the bond's nature.[25]

Computational_Workflow cluster_input Input cluster_calc Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt dimer Dimer Construction geom_opt->dimer energy_calc Interaction Energy Calculation (DFT/MP2) dimer->energy_calc analysis Data Analysis (Bond Length, Energy, Electron Density) energy_calc->analysis

A generalized computational chemistry workflow.

Section 5: Supramolecular Assembly and Implications

The directional nature of the O-H···N hydrogen bond is a powerful tool for directing crystal packing. In the case of 4-(4-hydroxyphenoxy)benzonitrile, the most probable and strongest interaction is the formation of chains or dimers via the head-to-tail association of the phenolic hydroxyl group of one molecule with the nitrile nitrogen of another. This primary interaction would likely dominate the crystal packing, leading to well-ordered supramolecular structures. The weaker ether oxygen could participate in secondary, structure-stabilizing interactions. The specific arrangement adopted can lead to polymorphism—the existence of different crystal forms—which has profound implications for the physical properties of the material, including its solubility and bioavailability in pharmaceutical contexts.

Section 6: Applications in Drug Development and Materials Science

As a Pharmacophore Fragment

In drug design, the ability to form specific hydrogen bonds is paramount for ligand-receptor binding. The 4-(4-hydroxyphenoxy)benzonitrile scaffold presents a classic pharmacophore:

  • The -OH group can act as a hydrogen bond donor to an acceptor residue on a protein target, such as the backbone carbonyl oxygen of an amino acid.

  • The -C≡N group can act as a hydrogen bond acceptor from a donor residue, such as an amide N-H.[3]

This dual-interaction capability makes it a valuable fragment for designing inhibitors or modulators for various enzymes and receptors.

Protein_Binding cluster_protein Protein Active Site cluster_ligand Ligand acceptor Acceptor (e.g., Carbonyl O) donor Donor (e.g., Amide N-H) ligand 4-(4-hydroxyphenoxy)benzonitrile donor->ligand H-Bond (Acceptor: Ligand -C≡N) ligand->acceptor H-Bond (Donor: Ligand -OH)

Hypothetical protein-ligand hydrogen bonding.
In Crystal Engineering

Crystal engineering aims to design solid-state structures with desired properties. The reliable and directional O-H···N hydrogen bond makes this molecule an excellent synthon for building predictable supramolecular architectures. By modifying the molecular backbone or adding other functional groups, researchers can tune the crystal packing to create materials with specific optical, electronic, or mechanical properties.

Section 7: Conclusion

4-(4-hydroxyphenoxy)benzonitrile is a molecule with a rich and well-defined hydrogen bonding profile. It possesses a strong, directional hydrogen bond donor (phenolic -OH) and a primary acceptor (nitrile -C≡N), which together are capable of forming robust supramolecular assemblies. The secondary participation of the ether oxygen adds another layer of potential complexity to its interaction landscape. A thorough understanding of these capabilities, achieved through a combination of crystallographic, spectroscopic, and computational methods, is essential for harnessing this molecule's potential in the rational design of new drugs and advanced materials. Future research will likely focus on exploiting these defined interactions to create complex, functional supramolecular systems.

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  • MIT OpenCourseWare. (n.d.). Lecture C3 Microscopic to Macroscopic, Part 3: Hydrogen Bonding and X-ray Diffraction. Available at: [Link]

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  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Available at: [Link]

  • Wang, Y., et al. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Journal of the American Chemical Society. Available at: [Link]

  • Wang, J., et al. (2020). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

Methodological & Application

Application Note: Functional End-Capping of Polyarylene Ethers Using 4-(4-Hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly(arylene ether)s (PAEs) and Poly(arylene ether nitrile)s (PENs) are high-performance engineering thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical robustness. Synthesized via nucleophilic aromatic substitution (SNAr), the polymerization requires strict stoichiometric control to achieve processable molecular weights and prevent premature gelation.

When synthesizing these polymers, utilizing 4-(4-hydroxyphenoxy)benzonitrile as a monofunctional monomer serves a dual, highly strategic purpose [1]:

  • Molecular Weight Control (Stoichiometric Quenching): By acting as an end-capping agent, the phenolic -OH group of 4-(4-hydroxyphenoxy)benzonitrile reacts with the terminal halogens of the growing polymer chain. This terminates chain propagation, capping the number-average molecular weight ( Mn​ ) strictly according to the Carothers equation.

  • Reactive End-Group Functionalization: Unlike inert end-cappers (e.g., 4-tert-butylphenol), this specific monomer installs terminal nitrile (-C≡N) groups at the polymer chain ends. Under elevated thermal curing, these terminal nitriles undergo cyclotrimerization to form stable triazine rings. This transforms the linear thermoplastic into a crosslinked, high- Tg​ thermoset with superior solvent resistance and dielectric properties[2, 3].

Reaction Workflow & Pathway

The following diagram illustrates the logical flow of the SNAr polycondensation, the end-capping mechanism, and the subsequent thermal crosslinking phase.

G A Bisphenol + Dihalide B SNAr Polycondensation (K2CO3, NMP/Toluene) A->B 140°C Dehydration C Halogen-Terminated PAE Chain B->C 170°C Polymerization E Nitrile-Terminated PAE Thermoplastic C->E End-Capping D 4-(4-hydroxyphenoxy) benzonitrile D->E Nucleophilic Attack F Thermal Curing (Triazine Network) E->F >300°C Crosslinking

Figure 1: SNAr polymerization workflow and post-curing of nitrile-terminated PAEs.

Experimental Protocol: Synthesis of Nitrile-Terminated PAE

Self-Validating System: This protocol utilizes azeotropic distillation. The visual cessation of water collecting in the Dean-Stark trap serves as a self-validating checkpoint that the system is fully dehydrated and ready for high-temperature polymerization.

Materials & Reagents
  • Bisphenol Monomer: e.g., Bisphenol A or Hydroquinone (10.0 mmol)

  • Dihalide Monomer: e.g., 2,6-difluorobenzonitrile (DFBN) (10.5 mmol)

  • End-Capper: 4-(4-hydroxyphenoxy)benzonitrile (1.0 mmol) [1]

  • Catalyst: Anhydrous Potassium Carbonate ( K2​CO3​ ) (12.0 mmol)

  • Solvents: N-Methyl-2-pyrrolidone (NMP) and Toluene

Step-by-Step Methodology
  • Monomer Loading: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add the bisphenol, DFBN, and 4-(4-hydroxyphenoxy)benzonitrile.

  • Catalyst & Solvent Addition: Add the anhydrous K2​CO3​ , followed by 30 mL of NMP and 15 mL of Toluene.

  • Azeotropic Dehydration (140°C): Heat the reaction mixture to 140°C. Toluene and generated water will co-distill into the Dean-Stark trap. Drain the water layer and recycle the toluene. Continue for 2–4 hours until water evolution ceases.

    • Causality: K2​CO3​ deprotonates the phenols to form highly nucleophilic phenoxides. Removing water is critical because residual moisture will hydrolyze the DFBN monomer, destroying the stoichiometry and halting chain growth [2].

  • Polymerization (170°C): Gradually raise the temperature to 170°C to distill off the remaining toluene. Maintain the reaction at 170°C for 6–8 hours. The solution will become highly viscous as the polymer chains elongate.

  • End-Capping Completion: The 4-(4-hydroxyphenoxy)benzonitrile reacts with the unreacted terminal C-F bonds of the growing chains, capping the ends with nitrile groups and stabilizing the molecular weight.

  • Precipitation: Cool the mixture to 80°C and dilute with 20 mL of NMP to reduce viscosity. Pour the polymer solution slowly into 500 mL of vigorously stirred methanol/water (1:1 v/v) acidified with 1% HCl.

  • Purification & Drying: Filter the precipitated fibrous polymer. Wash extensively with hot deionized water to remove residual salts (KF, K2​CO3​ ) and unreacted monomers. Dry in a vacuum oven at 120°C for 24 hours.

Quantitative Data: Effect of End-Capper Stoichiometry

The molar ratio of 4-(4-hydroxyphenoxy)benzonitrile directly dictates the polymer chain length and the density of crosslinkable end-groups. The table below summarizes the expected physical and thermal properties based on end-capper stoichiometry.

End-Capper (mol %) Mn​ (kDa)Polydispersity (PDI) Tg​ (°C, Uncured)Triazine Curing Temp (°C)
0.0% (Control)85.02.41165N/A (No reactive ends)
2.0% 45.22.15162~ 320
5.0% 25.41.92158~ 315
10.0% 12.11.70150~ 310

Note: Higher end-capper concentrations yield shorter chains (lower Mn​ and Tg​ ), but increase the density of terminal nitrile groups, which lowers the onset temperature required for post-polymerization crosslinking.

Post-Polymerization Crosslinking (Triazine Network Formation)

To fully leverage the nitrile end-groups installed by 4-(4-hydroxyphenoxy)benzonitrile, the thermoplastic resin is subjected to a thermal cure to form a robust 3D network [3].

  • Film Casting: Dissolve the synthesized polymer in DMAc (10 wt%) and cast it onto a clean glass plate. Dry at 80°C, followed by 120°C under vacuum to remove all solvent traces.

  • Thermal Curing: Heat the film in a programmable oven under a nitrogen atmosphere: 250°C for 1 hour, followed by a ramp to 320°C for 2 hours.

  • Mechanistic Result: The terminal -C≡N groups undergo cyclotrimerization to form triazine rings. This crosslinking restricts chain mobility, dramatically increasing the final Tg​ and rendering the film completely insoluble in organic solvents (e.g., NMP, DMAc, Chloroform), making it ideal for harsh-environment dielectric and aerospace applications.

References

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review Source: MDPI (Polymers) URL:[Link]

Application Notes and Protocols: 4-(4-Hydroxyphenoxy)benzonitrile as a Versatile Building Block for Organic Semiconductor Materials

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.

Executive Summary: The Untapped Potential of a Bifunctional Building Block

In the relentless pursuit of next-generation organic electronic materials, the strategic design of molecular building blocks is paramount. 4-(4-Hydroxyphenoxy)benzonitrile is a deceptively simple yet highly promising, albeit underexplored, scaffold for creating advanced organic semiconductors. Its unique trifecta of structural features—a nucleophilic hydroxyl group, an electron-withdrawing nitrile moiety, and a conformationally flexible diaryl ether linkage—positions it as a versatile precursor for a new class of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

This guide moves beyond a simple recitation of properties. It presents a forward-looking analysis, grounded in established principles of materials science, to propose and detail the application of 4-(4-hydroxyphenoxy)benzonitrile in two key areas:

  • As a monomer for n-type or ambipolar poly(arylene ether nitrile)s: Leveraging the hydroxyl group for polymerization and the nitrile group to facilitate electron transport.

  • As a core structure for small-molecule OLED emitters and hosts: Utilizing the hydroxyl group as a synthetic handle to build sophisticated donor-acceptor architectures.

The protocols herein are designed to be self-validating, providing researchers with a robust starting point for synthesizing and characterizing novel materials derived from this promising intermediate.

Core Molecular Attributes and Rationale for Use

The utility of 4-(4-hydroxyphenoxy)benzonitrile stems from the distinct roles of its constituent parts. Understanding these functions is critical to appreciating its potential.

  • The Benzonitrile Moiety (-CN): The nitrile group is strongly electron-withdrawing, which is instrumental in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material. This characteristic is a cornerstone for designing electron-transporting materials (ETMs) and n-type semiconductors.[1][2] In the context of OLEDs, particularly for blue emitters, benzonitrile-containing hosts have demonstrated high triplet energies and excellent electron transport properties, leading to devices with lower driving voltages and improved lifetimes.[1] The nitrile's π* orbitals can effectively participate in electron delocalization and transport across the molecular framework.[3][4]

  • The Diaryl Ether Linkage (-O-): This bridge between the two phenyl rings is not merely a passive linker. It imparts several advantageous properties:

    • Thermal and Chemical Stability: Diaryl ethers are robust chemical entities, contributing to the overall stability of the final material.[5]

    • Solubility and Processability: The bent geometry of the ether linkage disrupts close packing, which can significantly improve the solubility of the resulting polymers or large molecules in common organic solvents. This is a critical factor for solution-processable devices.

    • Conformational Flexibility: The rotational freedom around the C-O bonds can influence the final morphology of thin films, a key determinant of charge transport efficiency.

  • The Phenolic Hydroxyl Group (-OH): This is the molecule's primary reactive site, enabling its incorporation into larger, more complex structures. It can readily undergo nucleophilic substitution reactions, such as etherification or esterification, making it an ideal handle for both polymerization and discrete molecule synthesis.[6][7]

Table 1: Physicochemical Properties of 4-(4-Hydroxyphenoxy)benzonitrile
PropertyValueSourceSignificance for Semiconductor Design
CAS Number 63555-08-8[8]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₁₃H₉NO₂[8]Defines the elemental composition.
Molecular Weight 211.22 g/mol [8]Essential for stoichiometric calculations in synthesis.
Purity Min. 95% (Commercially available)[8]High purity is critical for achieving reproducible semiconductor performance and device longevity.
Appearance (Typically) Off-white to white solidA qualitative indicator of purity.
Functionality Hydroxyl (-OH), Nitrile (-CN)Provides reactive handles for polymerization and imparts desirable electronic properties.

Proposed Application I: Monomer for Electron-Transporting Polymers

The combination of a polymerizable hydroxyl group and an electron-deficient benzonitrile unit makes this molecule an excellent candidate for synthesizing poly(arylene ether nitrile)s. Such polymers are expected to exhibit good thermal stability and n-type semiconducting properties, making them suitable for the active channel in OFETs or as electron-transport layers (ETLs) in OLEDs.

Rationale and Design Logic

By reacting 4-(4-hydroxyphenoxy)benzonitrile with a suitable activated di-halogenated comonomer (e.g., 4,4'-difluorobenzophenone), a high-molecular-weight polymer can be synthesized via nucleophilic aromatic substitution (SNAr) polycondensation. The resulting polymer backbone will feature alternating electron-donating (ether) and electron-accepting (nitrile, ketone) units, a common strategy for creating high-mobility organic semiconductors.

Diagram 1: Proposed Synthesis of a Poly(ether ether nitrile ketone)

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 4-(4-hydroxyphenoxy)benzonitrile (Nucleophile) Reaction S N Ar Polycondensation Monomer1->Reaction Monomer2 4,4'-Difluorobenzophenone (Activated Electrophile) Monomer2->Reaction Solvent NMP/Toluene Solvent->Reaction Base K₂CO₃ (anhydrous) Base->Reaction Temp 160-180 °C Temp->Reaction Product Poly(ether ether nitrile ketone) (PEENK) Reaction->Product

Caption: Synthetic workflow for a poly(arylene ether nitrile) via SNAr.

Protocol 1: Synthesis of a Poly(ether ether nitrile ketone) (PEENK)

Objective: To synthesize a high-molecular-weight electron-transporting polymer via SNAr polycondensation.

Materials:

  • 4-(4-hydroxyphenoxy)benzonitrile (1.0 eq)

  • 4,4'-Difluorobenzophenone (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: To the flask, add 4-(4-hydroxyphenoxy)benzonitrile, 4,4'-difluorobenzophenone, K₂CO₃, NMP (to achieve a solids concentration of ~20% w/v), and toluene (1:2 v/v with NMP).

  • Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 3-4 hours until no more water is collected.

  • Polymerization: Carefully drain the toluene from the trap and increase the reaction temperature to 170-180 °C to initiate polymerization. The viscosity of the solution will increase noticeably as the polymer chains grow. Maintain the reaction for 8-12 hours under a steady flow of nitrogen.

  • Precipitation and Purification:

    • Cool the viscous solution to below 100 °C and dilute with additional NMP if necessary.

    • Slowly pour the polymer solution into a large volume of vigorously stirring methanol or deionized water to precipitate the polymer as fibrous strands.

    • Filter the polymer and wash it thoroughly with hot deionized water to remove inorganic salts.

    • Boil the polymer in a dilute HCl solution for 30 minutes to neutralize any remaining phenoxide end-groups, followed by washing with deionized water until the filtrate is neutral.

    • Further purify by re-dissolving the polymer in a suitable solvent (e.g., chloroform or NMP) and re-precipitating into methanol.

  • Drying: Dry the final polymer product in a vacuum oven at 80-100 °C for 24 hours.

Characterization:

  • Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight: Determine the number-average (Mₙ) and weight-average (Mₙ) molecular weights using Gel Permeation Chromatography (GPC).

  • Thermal Stability: Assess thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Proposed Application II: Precursor for Small-Molecule OLED Materials

The phenolic -OH group is a perfect anchor point for coupling reactions to build donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules. By combining the electron-accepting 4-phenoxybenzonitrile unit (A) with known electron-donating moieties (D), it is possible to design novel materials for Thermally Activated Delayed Fluorescence (TADF) emitters or hosts.[9][10][11]

Rationale and Design Logic

A common strategy for creating TADF molecules is to link donor and acceptor units in a way that minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The diaryl ether linkage provides a non-conjugated, flexible bridge that can lead to a large dihedral angle between the donor and acceptor planes, promoting the necessary spatial separation of the HOMO and LUMO and thus a small S₁-T₁ gap. An Ullmann or Buchwald-Hartwig C-O coupling reaction is an ideal method for this synthesis.[12][13]

Diagram 2: Synthesis of a D-A Small Molecule via Ullmann Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions Acceptor 4-(4-hydroxyphenoxy)benzonitrile Reaction Ullmann C-O Coupling Acceptor->Reaction Donor 3,6-Dibromo-9-phenylcarbazole (Example Donor) Donor->Reaction Catalyst CuI / 1,10-Phenanthroline Catalyst->Reaction Base Cs₂CO₃ Base->Reaction Solvent DMF or Dioxane Solvent->Reaction Temp 100-120 °C Temp->Reaction Product D-A-D TADF Precursor Reaction->Product

Caption: Synthesis of a D-A-D molecule using Ullmann coupling.

Protocol 2: Synthesis of a D-A-D Small Molecule

Objective: To synthesize a potential TADF emitter by coupling 4-(4-hydroxyphenoxy)benzonitrile with a halogenated carbazole donor.

Materials:

  • 4-(4-hydroxyphenoxy)benzonitrile (2.2 eq)

  • 3,6-Dibromo-9-phenylcarbazole (1.0 eq)

  • Copper(I) Iodide (CuI, 0.2 eq)

  • 1,10-Phenanthroline (0.4 eq)

  • Cesium Carbonate (Cs₂CO₃, 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 3,6-dibromo-9-phenylcarbazole, 4-(4-hydroxyphenoxy)benzonitrile, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into deionized water and extract with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate or hexane/dichloromethane gradient.

    • For device-grade purity, further purification by temperature-gradient sublimation is highly recommended.

Characterization:

  • Structure: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Photophysical Properties: Investigate the absorption (UV-Vis) and emission (photoluminescence) spectra in a suitable solvent (e.g., toluene or THF). Measure the photoluminescence quantum yield (PLQY) and time-resolved emission decay to assess for TADF characteristics.

  • Electrochemical Properties: Determine the HOMO and LUMO energy levels using cyclic voltammetry (CV).

Device Fabrication and Characterization Protocols

The ultimate test of a new material is its performance in a device. The following are generalized protocols for fabricating and testing OFETs and OLEDs.

Diagram 3: Workflow for OFET and OLED Fabrication

G cluster_OFET OFET Fabrication (Bottom-Gate, Top-Contact) cluster_OLED OLED Fabrication (Multilayer) O1 Substrate Cleaning (Si/SiO₂) O2 Surface Treatment (e.g., HMDS, OTS) O1->O2 O3 Spin-Coat Polymer (from Protocol 1) O2->O3 O4 Anneal Film O3->O4 O5 Evaporate S/D Electrodes (e.g., Au) O4->O5 O6 Electrical Characterization O5->O6 L1 Substrate Cleaning (ITO-coated glass) L2 Deposit HTL L1->L2 L3 Deposit Emissive Layer (Host + Dopant from Protocol 2) L2->L3 L4 Deposit ETL L3->L4 L5 Deposit EIL L4->L5 L6 Evaporate Cathode (e.g., LiF/Al) L5->L6 L7 Encapsulation & Testing L6->L7

Caption: Standard workflows for OFET and OLED device fabrication.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
  • Substrate: Use a heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (Si acts as the gate, SiO₂ as the dielectric).

  • Cleaning: Clean the substrate by sonicating sequentially in acetone and isopropyl alcohol, then treat with an oxygen plasma or piranha solution to create a hydrophilic surface.

  • Surface Treatment: (Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology and device performance.

  • Semiconductor Deposition: Dissolve the synthesized polymer (from Protocol 1) in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the substrate to form a thin film (30-60 nm).

  • Annealing: Anneal the film at a temperature above its glass transition temperature (determined by DSC) but below its decomposition temperature (determined by TGA) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor layer. Typical channel lengths (L) are 20-100 µm and widths (W) are 1-2 mm.

  • Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a glovebox or under vacuum. Extract key metrics like carrier mobility (µ), on/off ratio, and threshold voltage (Vth).[14][15]

Protocol 4: Fabrication of a Multilayer OLED
  • Substrate: Use pre-patterned Indium Tin Oxide (ITO) coated glass (ITO serves as the anode).

  • Cleaning: Clean the substrate as described for the OFET. Treat with UV-Ozone to improve the work function of the ITO.

  • Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), sequentially deposit the following layers:

    • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

    • Hole Transport Layer (HTL): e.g., 40 nm of TAPC

    • Emissive Layer (EML): Co-evaporate the synthesized D-A-D molecule (from Protocol 2) as either a host (e.g., 90%) with a known dopant, or as the dopant (e.g., 1-20%) in a wide-bandgap host (e.g., mCBP). The typical thickness is 20-30 nm.

    • Electron Transport Layer (ETL): e.g., 30 nm of TPBi

    • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF)

    • Cathode: e.g., 100 nm of Aluminum (Al)

  • Encapsulation: Immediately encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device.

Conclusion and Future Outlook

4-(4-Hydroxyphenoxy)benzonitrile represents a compelling platform for innovation in organic semiconductor design. Its inherent bifunctionality allows for its strategic deployment in both polymeric and small-molecule systems. The protocols outlined in this guide provide a clear and actionable framework for researchers to synthesize novel materials and integrate them into functional electronic devices. While the applications proposed here are based on sound chemical principles and established structure-property relationships, empirical validation is the crucial next step. We anticipate that exploration of this versatile building block will lead to the discovery of new, high-performance materials that advance the fields of flexible electronics, solid-state lighting, and display technologies.

References

  • Kim, J. H., et al. (2020). Benzonitrile and dicyanocarbazole derived electron transport type host materials for improved device lifetime in blue thermally activated delayed fluorescent organic light-emitting diodes. Journal of Materials Chemistry C, 8(12), 4071-4078. [Link][1][2]

  • Gudeika, D., et al. (2020). Benzonitrile and dicyanocarbazole derived electron transport type host materials for improved device lifetime in blue thermally activated delayed fluorescent organic light-emitting diodes. RSC Publishing. [Link][1][2]

  • Puschnig, P., et al. (2020). Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. ACS Applied Materials & Interfaces, 12(35), 39755-39764. [Link][3][4]

  • Puschnig, P., et al. (2020). Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. ACS Applied Materials & Interfaces. [Link][3][4]

  • Puschnig, P., et al. (2020). Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. ACS Applied Materials & Interfaces. [Link]

  • Kaunas University of Technology. (n.d.). Research group - Synthesis of Organic Semiconductors. KTU. [Link]

  • Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. QMRO Home. [Link][9][10]

  • Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link][9][10]

  • Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. ResearchGate. [Link][9][10]

  • Volyniuk, D., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. [Link]

  • ChemicalCell. (n.d.). 4-(4-Formylphenoxy)Benzonitrile. [Link]

  • EurekAlert!. (2023). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. [Link]

  • Jamoussi, B., et al. (2023). Synthesis of 4-(4-hydroxyphenoxy) benzene-1,2-dicarbonitrile. ResearchGate. [Link]

  • ChemRxiv. (2025). Multi-Responsive Polymers with Degradable Side-Chain Functionality. [Link]

  • Liu, H., et al. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC. [Link]

  • Leon, T., et al. (2021). Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. ACS Publications. [Link][12]

  • Li, H. P., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link][5]

  • ResearchGate. (2023). Synthesis and properties of biodegradable aliphatic–aromatic polyesters derived from 4‐hydroxybenzaldehyde. [Link][6]

  • Kassaee, M. Z., et al. (2018). Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. ResearchGate. [Link][7]

  • Ziminov, A. V., et al. (2017). Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles. ResearchGate. [Link]

  • Mann, G., et al. (2003). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ACS Publications. [Link][12]

  • ResearchGate. (2025). Synthesis of Diaryl Ether-Linked Porphyrin Dimers via Ullmann Coupling Reaction. [Link][5][6]

  • Fraunhofer IPMS. (n.d.). Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). [Link][15]

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Application Notes & Protocols: Cross-Coupling Strategies for 4-(4-hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-hydroxyphenoxy)benzonitrile is a valuable scaffold in medicinal chemistry and materials science, integrating a diaryl ether linkage with two key functional handles: a nucleophilic phenol and an electron-withdrawing nitrile. This unique combination allows for diverse late-stage functionalization but also presents distinct challenges. The phenol's hydroxyl group, while a prime site for modification, has a strong C(sp²)–O bond and is a poor leaving group, making it recalcitrant to many standard cross-coupling reactions without prior activation.[1][2] The nitrile group, while generally robust, can influence the electronic properties of the aromatic ring and must be tolerated by the chosen catalytic system.

This guide provides an in-depth exploration of modern cross-coupling methodologies applicable to 4-(4-hydroxyphenoxy)benzonitrile. We move beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering researchers to select and optimize conditions for their specific synthetic goals. We will cover two primary strategic approaches: (A) Direct Coupling of the unmodified phenol and (B) Coupling via Activation , where the hydroxyl group is converted into a superior leaving group.

Part 1: Activating the Phenolic Moiety for Cross-Coupling

For many powerful palladium- and nickel-catalyzed reactions, the direct cleavage of the phenolic C–O bond is energetically demanding.[3] The most reliable strategy is to first convert the hydroxyl group into a "pseudohalide"—an activating group that mimics the reactivity of an aryl halide. This two-step, one-pot or sequential approach unlocks a vast arsenal of C-C and C-heteroatom bond-forming reactions.

The choice of activating group is critical and depends on the desired reactivity and downstream conditions. Aryl triflates (–OTf) and tosylates (–OTs) are highly reactive and suitable for a broad range of couplings, while aryl pivalates (–OPiv) and carbamates (–OCONR₂) are often favored in nickel-catalyzed systems.[1][4]

Workflow: Phenol Activation

G cluster_0 Activating Reagents Substrate 4-(4-hydroxyphenoxy)benzonitrile Base Base (e.g., K₂CO₃, Pyridine, Et₃N) Substrate->Base Activated_Intermediate Activated Intermediate (Ar-O-LG) Base->Activated_Intermediate Reaction vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Activated_Intermediate Tf2O Tf₂O or TfCl (Triflate) Tf2O->Activated_Intermediate TsCl TsCl (Tosylate) TsCl->Activated_Intermediate PivCl PivCl (Pivalate) PivCl->Activated_Intermediate Coupling Proceed to Cross-Coupling Reaction Activated_Intermediate->Coupling

Caption: General workflow for the activation of the phenolic hydroxyl group.

Protocol 1.1: Synthesis of 4-(4-cyanophenoxy)phenyl trifluoromethanesulfonate

This protocol details the conversion of the phenol to a highly reactive triflate, an excellent electrophile for subsequent Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

Materials:

  • 4-(4-hydroxyphenoxy)benzonitrile

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Pyridine or 2,6-lutidine

  • Anhydrous Dichloromethane (DCM)

  • Stir bar, round-bottom flask, nitrogen inlet

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-(4-hydroxyphenoxy)benzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) dropwise to the stirred solution. Scientist's Note: Pyridine acts as both a base to deprotonate the phenol and a scavenger for the triflic acid byproduct.

  • Slowly add triflic anhydride (1.2 eq) dropwise over 10-15 minutes. An exotherm may be observed. Maintain the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude triflate can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Part 2: C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to scaffold diversification. Nickel catalysis has proven uniquely effective for activating the robust C–O bonds of phenol derivatives.[5]

Nickel-Catalyzed Suzuki-Miyaura Coupling

This reaction enables the synthesis of biaryl structures by coupling the activated phenol with an organoboron reagent. Nickel catalysts are particularly adept at activating less reactive C–O bonds, such as those in tosylates and even pivalates, offering a more economical alternative to palladium for these substrates.[4][6]

Catalytic Cycle: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Pivalate

G pd0 Ni(0)Ln pd2_ox Ar-Ni(II)(OPiv)Ln pd0->pd2_ox Oxidative Addition pd2_trans Ar-Ni(II)(R)Ln pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aropiv Ar-OPiv boronic R-B(OR)₂ base Base product Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl pivalate.

Protocol 2.1: Suzuki-Miyaura Coupling of an Activated Phenol Derivative

Materials:

  • Activated 4-(4-cyanophenoxy)phenyl derivative (e.g., tosylate or pivalate) (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 eq)

  • NiCl₂(dppp) or Ni(COD)₂ with a suitable ligand (e.g., PCy₃) (5-10 mol%)[6]

  • K₃PO₄ or Cs₂CO₃ (3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)[7]

Procedure:

  • To a glovebox or Schlenk flask, add the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%), the activated phenol (1.0 eq), the arylboronic acid (1.5 eq), and the base (K₃PO₄, 3.0 eq). Scientist's Note: Rigorous exclusion of air and moisture is crucial as Ni(0) species are oxygen-sensitive.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Phenylboronic AcidNiCl₂(PCy₃)₂K₃PO₄Toluene10085-95[8]
4-Methoxyphenylboronic AcidNi(COD)₂ / dpppCs₂CO₃Dioxane9080-92[6]
Thiophene-3-boronic acidNiCl₂(dppf)K₃PO₄THF8075-88[6]
Sonogashira and Heck Couplings

The activated triflate or tosylate of 4-(4-hydroxyphenoxy)benzonitrile can also serve as an excellent electrophile in Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions. Conditions typically involve a palladium catalyst, a suitable ligand, and a base.

  • Sonogashira Coupling: Typically employs a Pd(0) catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base/solvent (e.g., Et₃N, DIPA).[9][10][11] The reaction couples the activated phenol with a terminal alkyne to form an arylalkyne.

  • Heck Reaction: Involves a Pd(0) catalyst and a base to couple the activated phenol with an alkene, such as an acrylate or styrene, to form a substituted alkene.[12][13]

Part 3: C-Heteroatom Bond Forming Reactions

Directly functionalizing the phenol without pre-activation is highly desirable for atom and step economy. Copper-catalyzed Chan-Lam coupling provides a powerful method for this transformation.

Copper-Catalyzed Chan-Lam O-Arylation

The Chan-Lam reaction is an oxidative coupling that forms C-O bonds by reacting the phenol directly with a boronic acid. It operates under milder conditions than many palladium-catalyzed systems and is often tolerant of air, making it operationally simple.[14][15][16] The mechanism involves a Cu(II) species, which undergoes transmetalation with the boronic acid and coordinates to the deprotonated phenol, followed by reductive elimination.[16]

Workflow: Chan-Lam O-Arylation

G cluster_0 Reaction Conditions Phenol 4-(4-hydroxyphenoxy) benzonitrile Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Phenol->Catalyst Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Catalyst Product Diaryl Ether Product (Ar-O-Ar') Catalyst->Product C-O Coupling Base Base (e.g., Pyridine, Et₃N) Base->Catalyst Oxidant Oxidant (Air / O₂) Oxidant->Catalyst Solvent Solvent (e.g., DCM, Toluene) Solvent->Catalyst

Caption: Key components of the Chan-Lam O-arylation reaction.

Protocol 3.1: Direct O-Arylation with an Arylboronic Acid

Materials:

  • 4-(4-hydroxyphenoxy)benzonitrile (1.0 eq)

  • Arylboronic acid (1.5-2.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)[15]

  • Pyridine or Triethylamine (2.0 eq)

  • Molecular sieves (4 Å)

  • Anhydrous DCM or Toluene

Procedure:

  • To a flask open to the air (via a balloon or drying tube), add 4-(4-hydroxyphenoxy)benzonitrile (1.0 eq), the arylboronic acid (2.0 eq), Cu(OAc)₂ (0.1 eq), and powdered 4 Å molecular sieves. Scientist's Note: Molecular sieves help to remove water, which can hydrolyze the boronic acid. The reaction is typically run in the presence of air, which serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[15]

  • Add the solvent (DCM) and then the base (pyridine, 2.0 eq).

  • Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS. Gentle heating (40 °C) can sometimes accelerate the reaction.

  • Upon completion, dilute the reaction with DCM and filter through Celite to remove the catalyst and sieves.

  • Wash the filtrate with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Conclusion

The functionalization of 4-(4-hydroxyphenoxy)benzonitrile is a versatile endeavor achievable through several robust cross-coupling strategies. For C-C bond formation (Suzuki, Sonogashira, Heck) or Buchwald-Hartwig amination, a strategy of activation to a triflate or tosylate followed by Pd/Ni catalysis is the most reliable path. For direct C-O arylation, the copper-catalyzed Chan-Lam coupling offers a milder, operationally simpler alternative that avoids a separate activation step. The choice of methodology should be guided by the desired bond construction, functional group tolerance, and considerations of step economy.

References

  • Title: Aerobic, copper catalyzed phenol methylation via the Chan-Lam coupling reaction.
  • Title: Chan-Lam Coupling - Organic Chemistry Portal.
  • Title: Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine - PMC.
  • Title: Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols - NSF Public Access Repository.
  • Title: Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives | Organic Process Research & Development.
  • Title: Chan-Lam Coupling - Alfa Chemistry.
  • Title: Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C-O Bond Activation - PubMed.
  • Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • Title: Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC.
  • Title: Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP.
  • Title: Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles | Organic Letters.
  • Title: Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC.
  • Title: Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols.
  • Title: One‐pot Suzuki–Miyaura cross‐coupling of phenols using DCID.
  • Title: Cu(OTf)2-Mediated Chan-Lam Reaction of Carboxylic Acids to Access Phenolic Esters.
  • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids.
  • Title: Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3) Cross Electrophile Coupling Reaction Using Phenols and Alcohols as the Latent.
  • Title: Oxidative cross-coupling processes inspired by the Chan–Lam reaction.
  • Title: H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation.
  • Title: Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine | ACS Catalysis.
  • Title: Buchwald-Hartwig Coupling - Alfa Chemistry.
  • Title: Sonogashira Coupling - Chemistry LibreTexts.
  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • Title: Sulfoxide-mediated oxidative cross-coupling of phenols.
  • Title: Buchwald–Hartwig amination - Wikipedia.
  • Title: Sonogashira Coupling - Organic Chemistry Portal.
  • Title: An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage | Request PDF.
  • Title: An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage.
  • Title: Heck reaction – Knowledge and References.
  • Title: Heck reaction - Wikipedia.

Sources

Troubleshooting & Optimization

how to improve reaction yield in 4-(4-hydroxyphenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-hydroxyphenoxy)benzonitrile. This diaryl ether is a crucial intermediate in the development of pharmaceuticals and advanced materials. However, its synthesis can present challenges, often resulting in suboptimal yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Drawing from established chemical principles and field-proven insights, we will explore the critical parameters that govern reaction success, providing a framework for robust and reproducible synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-(4-hydroxyphenoxy)benzonitrile?

The most common and industrially relevant method for synthesizing 4-(4-hydroxyphenoxy)benzonitrile is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This pathway involves the reaction of a phenoxide (generated from a phenol) with an electron-deficient aryl halide.

The key features of the SNAr approach are:

  • Reactants: Typically, hydroquinone (provides the 4-hydroxyphenoxy moiety) or 4-methoxyphenol (followed by a deprotection step) is reacted with 4-fluorobenzonitrile or 4-chlorobenzonitrile.

  • Activation: The benzonitrile ring is "activated" for nucleophilic attack by the strong electron-withdrawing nitrile (-CN) group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[1][3][4]

  • Leaving Group: A good leaving group, typically a halide, is positioned para to the nitrile group. In SNAr reactions, fluoride is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack.[5]

An alternative, though often requiring harsher conditions or catalysis, is the Ullmann Condensation . This is a copper-catalyzed reaction between an aryl halide and a phenol.[6][7][8] Modern variations of this C-O cross-coupling, such as the Buchwald-Hartwig amination, can also be adapted for ether synthesis using palladium catalysts and specialized ligands.[9][10][11]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems encountered during the synthesis of 4-(4-hydroxyphenoxy)benzonitrile.

Q2: My reaction yield is consistently low or non-existent. What are the most likely causes?

Low yield is the most common issue and can typically be traced back to one of three areas: inefficient phenoxide formation, poor reaction conditions, or competing side reactions.

The reaction requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation is a primary reason for low conversion.

  • Explanation: The base must be strong enough to quantitatively deprotonate the phenolic hydroxyl group.[12] The pKa of the phenol's hydroxyl group is approximately 10. The chosen base should have a conjugate acid with a pKa significantly higher than this to drive the equilibrium towards the phenoxide.

  • Solution:

    • Select a stronger base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH).[12]

    • Ensure anhydrous conditions for strong bases: Bases like NaH react violently with water. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.[12]

    • Azeotropic water removal: When using bases like KOH or NaOH in solvents like toluene or DMF, water formed during the acid-base reaction can be removed azeotropically using a Dean-Stark apparatus to drive the phenoxide formation to completion.[2]

The choice of solvent and temperature critically affects the reaction rate and yield.

  • Explanation: The SNAr reaction proceeds best in polar, aprotic solvents like DMSO, DMF, or N-methylpyrrolidone (NMP).[7][13] These solvents effectively solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it "bare" and highly reactive.[14] Insufficient temperature will result in a slow reaction rate, while excessively high temperatures can lead to decomposition and side reactions.

  • Solution:

    • Solvent Selection: If not already in use, switch to a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.

    • Temperature Optimization: The reaction often requires heating. A typical starting point is 80-120 °C.[13][15] If the yield is low with 4-chlorobenzonitrile, increasing the temperature to 140-150 °C may be necessary. Monitor the reaction for product degradation using TLC or LC-MS.

Impure reactants or incorrect molar ratios can halt the reaction.

  • Explanation: The presence of moisture in reactants or solvents can quench strong bases. An incorrect stoichiometric ratio can leave starting material unreacted.

  • Solution:

    • Verify Reactant Purity: Use freshly purchased or purified reactants. Ensure solvents are anhydrous.

    • Optimize Stoichiometry: A slight excess of the phenol component (e.g., 1.1 to 1.2 equivalents) and the base (e.g., 1.5 to 2.0 equivalents) can help drive the reaction to completion.

Q3: I'm observing multiple spots on my TLC plate, and purification is difficult. How can I minimize side reactions?

The formation of byproducts complicates purification and reduces the yield of the desired product.

When using hydroquinone as the starting material, a common side reaction is the formation of the double-ether-linked byproduct, 1,4-bis(4-cyanophenoxy)benzene.

  • Explanation: After the first successful SNAr reaction, the product, 4-(4-hydroxyphenoxy)benzonitrile, is itself a phenol and can be deprotonated to react with another molecule of 4-fluorobenzonitrile.

  • Solution:

    • Control Stoichiometry: Use a molar excess of hydroquinone relative to the 4-halobenzonitrile (e.g., 2-4 equivalents of hydroquinone). This statistically favors the mono-substitution product. The unreacted hydroquinone can be easily removed during workup by washing with an aqueous base.

    • Slow Addition: Add the 4-halobenzonitrile slowly to a solution of the pre-formed hydroquinone phenoxide. This maintains a high concentration of the hydroquinone nucleophile relative to the electrophile, minimizing the chance of the product reacting further.

The nitrile group can be sensitive to harsh reaction conditions.

  • Explanation: In the presence of strong base (especially with water present) and high temperatures over prolonged reaction times, the nitrile group can hydrolyze to form a carboxamide or a carboxylate salt.

  • Solution:

    • Use Milder Bases: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective but less harsh than hydroxides or hydrides.[12]

    • Limit Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the workup to avoid over-exposure to basic conditions.

    • Control Temperature: Avoid excessive temperatures that might accelerate hydrolysis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield of 4-(4-hydroxyphenoxy)benzonitrile check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes check_base Review Base Selection & Strength sm_not_consumed->check_base check_conditions Review Solvent & Temperature sm_not_consumed->check_conditions optimize_base Action: Use stronger base (e.g., KOH, NaH). Ensure anhydrous conditions. check_base->optimize_base optimize_conditions Action: Switch to polar aprotic solvent (DMF, DMSO). Increase temperature incrementally (80-140°C). check_conditions->optimize_conditions check_byproducts Are Byproducts Observed (TLC/LC-MS)? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No check_stoich Review Stoichiometry byproducts_yes->check_stoich check_hydrolysis Check for Nitrile Hydrolysis byproducts_yes->check_hydrolysis optimize_stoich Action: Use excess hydroquinone (2-4 eq). Slowly add 4-halobenzonitrile. check_stoich->optimize_stoich optimize_hydrolysis Action: Use milder base (K2CO3). Reduce reaction time/temperature. check_hydrolysis->optimize_hydrolysis check_workup Review Workup & Purification byproducts_no->check_workup optimize_workup Action: Ensure proper pH for extraction. Optimize chromatography/recrystallization. check_workup->optimize_workup

Caption: A decision tree for troubleshooting low reaction yield.

Data & Protocols
Table 1: Comparison of Common Bases for SNAr
BasepKa of Conjugate AcidTypical SolventKey AdvantagesKey Considerations
Sodium Hydride (NaH) ~36Anhydrous DMF, THFIrreversible deprotonation, high reactivity.[12]Requires strict anhydrous and inert conditions; H₂ gas evolved.
Potassium Hydroxide (KOH) 15.7DMSO, DMF, TolueneStrong, inexpensive, and effective.[2]Can introduce water; may require azeotropic removal.
Potassium Carbonate (K₂CO₃) 10.3DMF, AcetonitrileMilder, reduces risk of hydrolysis, easier to handle.[12][16]May require higher temperatures or longer reaction times.
Cesium Carbonate (Cs₂CO₃) 10.3DMF, TolueneHigher solubility and reactivity than K₂CO₃ due to the soft Cs⁺ ion.More expensive than other carbonate or hydroxide bases.
Experimental Protocol: Optimized Synthesis Using Hydroquinone and 4-Fluorobenzonitrile

This protocol is designed to minimize the formation of the diether byproduct.

Materials:

  • Hydroquinone (4.0 eq.)

  • 4-Fluorobenzonitrile (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add hydroquinone (4.0 eq.) and anhydrous K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask (to achieve a concentration of ~0.5 M with respect to 4-fluorobenzonitrile).

  • Initial Stirring: Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes.

  • Heating: Heat the mixture to 100 °C.

  • Slow Addition of Electrophile: Dissolve 4-fluorobenzonitrile (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the heated reaction mixture over 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction at 100 °C. Monitor the consumption of 4-fluorobenzonitrile by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Workup - pH Adjustment & Extraction: Acidify the aqueous mixture to pH ~2-3 with 1M HCl. This protonates the unreacted phenoxide. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove unreacted hydroquinone), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 4-(4-hydroxyphenoxy)benzonitrile.

SNAr Reaction Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

References
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]

  • Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025, October 8). University of Bristol Research Portal. [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025, September 26). Journal of the American Chemical Society. [Link]

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025, September 26). ACS Figshare. [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025, September 26). PubMed. [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (n.d.). PMC. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). Organic Process Research & Development. [Link]

  • Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (n.d.). ResearchGate. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • The Williamson Ether Synthesis. (n.d.). UMass Boston. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Research and development of 4-hydroxybenzonitrile production process. (n.d.). Dissertation. [Link]

  • Process for the preparation of hydroxybenzonitriles. (n.d.).
  • Synthesis of 4-(4-hydroxyphenoxy) benzene-1,2-dicarbonitrile. (n.d.). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

Sources

best purification and recrystallization methods for crude 4-(4-hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: Purification & Recrystallization of 4-(4-Hydroxyphenoxy)benzonitrile (CAS: 63555-08-8)[1][2] Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Chemical Context & Causality

Synthesizing 4-(4-hydroxyphenoxy)benzonitrile via nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile with hydroquinone inherently generates a complex impurity profile. Because hydroquinone is a bifunctional nucleophile, the most problematic byproduct is the over-arylated 1,4-bis(4-cyanophenoxy)benzene (bis-adduct). Additionally, unreacted hydroquinone is highly susceptible to aerobic oxidation, forming dark-colored benzoquinones that severely discolor the crude product.

To achieve >99% purity, researchers must exploit the specific physicochemical differences between the target phenolic product and the neutral impurities. The purification strategy relies on a two-stage approach: Chemical Purification (Acid-Base Extraction) followed by Physical Polishing (Solvent Recrystallization) ().

Table 1: Physicochemical Data Driving Purification Logic
CompoundRoleApprox. pKaAqueous SolubilityOrganic SolubilityMechanistic Note
4-(4-Hydroxyphenoxy)benzonitrile Target Product~9.8Soluble at pH > 11Soluble in EtOAc, EtOHPhenolic; precipitates at pH < 4
Hydroquinone Starting Material~10.0Highly SolubleSoluble in EtOAc, EtOHProne to oxidation (dark color)
4-Fluorobenzonitrile Starting MaterialN/AInsolubleSoluble in Hexane, TolueneVolatile; easily removed
1,4-Bis(4-cyanophenoxy)benzene Major ImpurityN/AInsolubleSoluble in DCM, hot TolueneNeutral; strictly partitions to organic phase

Troubleshooting Matrix

Symptom / IssueRoot Cause AnalysisRecommended Resolution
Dark brown/black crude product Aerobic oxidation of unreacted hydroquinone to benzoquinone during workup.Sparge extraction solvents with N2​ . Wash the organic layer with a dilute aqueous sodium dithionite ( Na2​S2​O4​ ) solution to reduce quinones back to hydroquinone.
High levels of bis-adduct impurity Over-alkylation during the SNAr reaction due to insufficient hydroquinone equivalents.Perform a strict acid-base extraction (Protocol A). The bis-adduct lacks an acidic proton and will remain in the organic phase.
"Oiling out" during recrystallization Liquid-Liquid Phase Separation (LLPS) occurs when the melting point of the impure mixture drops below the solvent's saturation temperature.Switch from a pure non-polar solvent (Toluene) to a mixed hydrogen-bonding system (EtOH/Water). Seed the solution at the cloud point.
Persistent emulsions during extraction High concentrations of inorganic salts ( K2​CO3​ , KF ) altering the density and surface tension of the aqueous phase.Perform a preliminary wash with deionized water (pH 7-8) before initiating the strong base extraction to remove bulk salts.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction (Chemical Purification)

Causality: The target molecule contains a phenolic hydroxyl group (pKa ~9.8). By treating the crude mixture with a strong base (pH > 12), the product is selectively deprotonated to form a highly water-soluble sodium phenoxide salt. The bis-adduct and unreacted 4-fluorobenzonitrile remain neutral and are left behind in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Preliminary Wash: Wash the organic layer once with an equal volume of deionized water to remove bulk inorganic salts and trace hydroquinone.

  • Deprotonation: Add 1M NaOH (aq) to the organic layer. Shake vigorously and vent. Ensure the aqueous layer pH is > 12.

  • Phase Separation: Allow the layers to separate. Collect the bottom aqueous layer (containing the sodium salt of the product). Self-Validation: TLC the organic layer to confirm the absence of the target product before discarding.

  • Reprotonation (Acidification): Cool the aqueous layer in an ice bath to 0-5°C. Dropwise, add 2M HCl under continuous stirring until the pH reaches 2-3.

    • Causality: Dropwise addition prevents the localized "crashing out" of amorphous solids, promoting the formation of a filterable, crystalline precipitate.

  • Isolation: Vacuum filter the resulting white/off-white precipitate. Wash the filter cake with ice-cold deionized water to remove residual NaCl. Dry under vacuum at 50°C.

Protocol B: Solvent Recrystallization (Polishing)

Causality: After chemical purification, trace organic impurities may remain. Aqueous ethanol (EtOH/ H2​O ) is the optimal solvent system for this diaryl ether (). The polar ethanol solvates both the nitrile and phenol groups, while water acts as an anti-solvent to precisely tune the saturation point, preventing LLPS.

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure solid in absolute ethanol (approx. 3-5 mL/g). Heat to reflux until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of ethanol until the solution turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth. Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with a minimal amount of ice-cold 1:1 EtOH/ H2​O . Dry under high vacuum.

Workflow Visualization

AcidBaseExtraction Crude Crude SNAr Mixture (Product + Impurities) WaterWash Aqueous Wash (pH 7-8) Removes Salts & Hydroquinone Crude->WaterWash BaseExt Extract with 1M NaOH (pH > 12) Deprotonates Phenol WaterWash->BaseExt PhaseSplit Phase Separation BaseExt->PhaseSplit OrgLayer Organic Phase (Bis-adduct, 4-F-benzonitrile) PhaseSplit->OrgLayer Top Layer AqLayer Aqueous Phase (Sodium Phenoxide Salt) PhaseSplit->AqLayer Bottom Layer Acidify Acidify with 2M HCl to pH 2 Reprotonates Phenol AqLayer->Acidify Precipitate Precipitation of Target Compound Acidify->Precipitate

Fig 1: Acid-base extraction logic for isolating 4-(4-hydroxyphenoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of acid-base extraction? A: While silica gel chromatography can separate the bis-adduct from the product, it is highly solvent-intensive and not scalable. Because the pKa difference between the neutral bis-adduct and the phenolic product is absolute, acid-base extraction is mathematically more efficient, greener, and provides near-quantitative recovery at the kilogram scale.

Q: Why does my product turn pink or purple when exposed to air? A: Phenolic compounds and trace hydroquinone impurities are prone to single-electron oxidation, forming highly conjugated, colored radical intermediates or quinones. Ensure your final recrystallization is dried under a vacuum (not air-dried) and store the final API intermediate in an amber bottle under an argon or nitrogen atmosphere.

Q: During the HCl acidification step, my product formed a sticky gum instead of a powder. How do I fix this? A: This is a classic case of rapid precipitation trapping solvent and impurities (crashing out). To resolve this, decant the aqueous supernatant, dissolve the gum in a minimal amount of hot ethanol, and slowly add water to recrystallize it properly. In the future, ensure the aqueous layer is thoroughly chilled (0°C) and the HCl is added dropwise with vigorous mechanical stirring.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[3][4] Retrieved from:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[5][6] Retrieved from:[Link]

Sources

preventing oxidative degradation of 4-(4-hydroxyphenoxy)benzonitrile during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals handling 4-(4-hydroxyphenoxy)benzonitrile . Because this compound contains a highly reactive phenol moiety, it is intrinsically vulnerable to oxidative degradation during long-term storage.

Below, you will find a mechanistic breakdown of this degradation, an evidence-based FAQ, quantitative stability data, a troubleshooting guide, and a self-validating experimental protocol to ensure the chemical integrity of your batches.

Mechanistic Overview: The Vulnerability of the Phenol Moiety

4-(4-hydroxyphenoxy)benzonitrile is susceptible to auto-oxidation when exposed to environmental catalysts such as oxygen, actinic light, or transition metals[1]. The degradation initiates via the coupled loss of an electron and a proton from the phenol group, generating a highly reactive phenoxy radical[2]. If unchecked, these radicals propagate chain reactions, leading to dimerization or further oxidation into quinone derivatives[3],[4].

Pathway A 4-(4-hydroxyphenoxy)benzonitrile (Intact Phenol) B Phenoxy Radical (Reactive Intermediate) A->B Oxidation (-e-, -H+) C Quinone Derivatives (Pink/Brown Degradants) B->C Dimerization / Oxidation D O2 / Light / Heat (Catalysts) D->A Promotes E BHT / Argon / Cold Dark (Inhibitors) E->A Prevents Initiation E->B Quenches Radical

Oxidative degradation pathway of 4-(4-hydroxyphenoxy)benzonitrile and inhibition strategies.

Frequently Asked Questions (FAQs)

Q: Why did my purified 4-(4-hydroxyphenoxy)benzonitrile turn pink/brown during storage? A: Discoloration is the macroscopic hallmark of phenolic oxidation. When the phenol group oxidizes, it forms quinones and extended conjugated systems that strongly absorb visible light, appearing pink, brown, or dark orange[3],[4]. If your sample has changed color, its chemical integrity is compromised, and it should be redistilled or discarded[4].

Q: How exactly does Butylated Hydroxytoluene (BHT) protect my compound? A: BHT is a sterically hindered synthetic phenolic antioxidant. It acts as a sacrificial radical scavenger. Because its hydroxyl hydrogen is highly labile, BHT rapidly donates a hydrogen atom to neutralize reactive free radicals in the matrix[5],[6]. This interrupts the auto-oxidation chain reaction before your target API can be consumed.

Q: Is Argon purging strictly necessary if I already use BHT and amber vials? A: Yes. While BHT quenches radicals after they form and amber vials block actinic light (which catalyzes photo-oxidation)[7],[1], removing the primary oxidant (oxygen) is the most definitive way to shut down the oxidation pathway[3]. Purging the headspace with an inert gas like Argon or Nitrogen prevents the initiation phase entirely.

Q: What stability testing schedule should I follow to comply with regulatory standards? A: For formal drug development, stability testing must align with ICH Q1A(R2) guidelines. For long-term studies, testing should occur every 3 months over the first year, every 6 months during the second year, and annually thereafter. For accelerated storage conditions, a minimum of three time points (e.g., 0, 3, and 6 months) is required[8].

Quantitative Data: Impact of Storage Conditions on Phenolic Stability

To illustrate the causality between environmental factors and phenolic degradation, the following table summarizes the retention of phenolic content over a 180-day period under various controlled conditions[1].

Storage ConditionLight ExposurePhenolic Retention (180 Days)Primary Degradation Mechanism
5 °CDark> 99%Negligible
5 °CLight~ 99%Minimal photo-oxidation
25 °C (Room Temp)Dark~ 97%Slow auto-oxidation
25 °C (Room Temp)Light~ 93%Accelerated photo-oxidation
> 40 °CLight< 65%Severe oxidation & hydrolysis

(Note: High temperatures and light act synergistically to degrade the structure of polyphenols[7],[1].)

Troubleshooting Guide

IssueCausality / Root CauseCorrective Action
Sample turns pink or brown Auto-oxidation of the phenol group into quinones due to oxygen or light exposure[4].Discard or re-purify via chromatography/distillation. Implement Argon purging for future batches[3].
Accelerated degradation despite cold storage Alkaline pH deprotonates the phenol into a phenolate ion, which is highly susceptible to oxidation. Transition metals can also catalyze this[4].Ensure matrix pH is neutral to slightly acidic (5.0–7.0). Use trace-metal-free containers or add a chelating agent (e.g., EDTA)[4].
Loss of assay potency at 6 months Depletion of the antioxidant (BHT) over time, allowing radical chain reactions to resume[5].Increase initial BHT concentration (e.g., 0.1% w/w) and re-evaluate the container closure system's oxygen permeability.

Self-Validating Experimental Protocol: Long-Term Storage Workflow

To ensure absolute trustworthiness, your storage protocol must be coupled with a self-validating analytical workflow. Do not assume stability; prove it through systematic testing.

Step-by-Step Methodology

Phase 1: Preparation of the Stabilized Matrix

  • Purification: Ensure 4-(4-hydroxyphenoxy)benzonitrile is freshly purified (e.g., >99% via HPLC) to remove trace quinones that can auto-catalyze further degradation[4].

  • Antioxidant Addition: If storing as a solution or lyophilized powder, add Butylated Hydroxytoluene (BHT) at a concentration of 0.1% w/w. BHT will preferentially donate hydrogen atoms to any formed radicals, protecting the API[5].

Phase 2: Container Closure System 3. Light Protection: Aliquot the material into amber glass vials to block UV and actinic light-induced photo-oxidation[7]. 4. Oxygen Displacement: Purge the vial headspace with high-purity Argon gas for 30-60 seconds. Argon is heavier than air and effectively blankets the compound, displacing ambient oxygen[3]. 5. Sealing: Seal immediately with PTFE-lined screw caps to prevent oxygen ingress over time.

Phase 3: Controlled Storage & Self-Validation 6. Thermal Control: Store the sealed vials at -20°C or -80°C. Low temperatures drastically reduce the kinetic rate of any residual oxidative reactions[1]. 7. ICH Q1A(R2) Validation: Establish a stability-indicating HPLC-UV assay capable of resolving the parent compound from its oxidized degradants. Analyze aliquots at t=0 , 3 , and 6 months[8]. A stable baseline with <5% change in assay and no new degradation peaks validates the efficacy of the storage protocol.

Workflow Start Purified 4-(4-hydroxyphenoxy)benzonitrile Step1 Add 0.1% w/w BHT (Radical Scavenger) Start->Step1 Step2 Aliquot into Amber Vials (Block UV) Step1->Step2 Step3 Purge Headspace with Argon (Displace O2) Step2->Step3 Step4 Seal with PTFE Caps & Store at -20°C Step3->Step4 Validate Self-Validation: HPLC-UV at 0, 3, 6 Months Step4->Validate

Step-by-step self-validating storage protocol for phenolic active pharmaceutical ingredients.

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for 4-(4-hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic operational steps and delve into the causality of chromatographic behavior. Successful High-Performance Liquid Chromatography (HPLC) is not achieved by trial and error; it is engineered through a deep understanding of analyte physicochemical properties and system mechanics.

This guide provides a self-validating framework for developing robust methods and troubleshooting complex issues specific to 4-(4-hydroxyphenoxy)benzonitrile .

Analyte Profiling & Causality in Method Design

Before preparing a single mobile phase, we must establish the physicochemical profile of our target molecule. 4-(4-hydroxyphenoxy)benzonitrile is a diphenyl ether derivative containing an electron-withdrawing nitrile group and an ionizable phenolic hydroxyl group. These functional groups dictate our column chemistry and buffer selection.

Table 1: Physicochemical Properties and Chromatographic Implications

ParameterValueChromatographic Implication
IUPAC Name 4-(4-hydroxyphenoxy)benzonitrileTarget analyte identity.
CAS Number 63555-08-8Reference standard identification[1].
Molecular Weight 211.22 g/mol Small molecule; standard Reversed-Phase (RP-HPLC) is optimal[1].
Chemical Formula C13H9NO2Hydrophobic diphenyl ether backbone ensures strong retention on C18 phases.
Functional Groups Phenol (-OH), Nitrile (-CN)Susceptible to ionization (phenol) and strong dipole interactions (nitrile)[2].
Estimated pKa ~9.5 (Phenolic OH)Mobile phase pH must be strictly controlled (pH < 3.0) to ensure the molecule remains fully protonated (neutral) for consistent retention.

Standard Operating Procedure: Method Development Workflow

The following protocol is engineered as a self-validating system . At each step, specific criteria must be met before proceeding, ensuring that errors are caught at their source rather than propagating through the workflow.

Workflow N1 1. Analyte Profiling 4-(4-hydroxyphenoxy)benzonitrile N2 2. Column Selection Fully End-capped C18 N1->N2 N3 3. Mobile Phase Optimization Acidic Buffer (pH < 3.0) N2->N3 N4 4. Scouting Gradient 5% to 95% Organic Modifier N3->N4 N5 5. Method Validation System Suitability Testing N4->N5

HPLC method development workflow for 4-(4-hydroxyphenoxy)benzonitrile.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare Aqueous Phase (A): 0.1% Phosphoric acid ( H3​PO4​ ) in HPLC-grade water. Organic Phase (B): 100% Acetonitrile (MeCN).

  • Causality: The pH must be at least 2 units below the pKa of the phenolic OH (~9.5) to ensure the analyte is 100% protonated. Ionized species elute faster and cause run-to-run variability.

  • Self-Validation: Measure the pH of Phase A before mixing with any organic solvent. Filter through a 0.22 µm membrane to prevent frit clogging and baseline noise.

Step 2: Column Selection & Equilibration

  • Action: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Flush with 10 column volumes of 50:50 A:B, then equilibrate at initial conditions (e.g., 5% B).

  • Causality: End-capping masks residual silanols on the silica matrix, preventing secondary dipole interactions with the highly polar nitrile group of the analyte[2].

  • Self-Validation: Monitor baseline absorbance at 254 nm. Equilibration is complete only when the baseline drift is < 1 mAU/min and system pressure is stable within Δ 10 bar[3].

Step 3: Scouting Gradient Execution

  • Action: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Causality: A broad scouting gradient determines the approximate elution organic concentration based on the analyte's hydrophobicity.

  • Self-Validation: Inject a blank (diluent only) immediately before the sample. Any peaks in the blank indicate system contamination, invalidating the subsequent sample chromatogram.

Step 4: Isocratic Optimization & System Suitability

  • Action: Calculate the elution %B from the scouting run and set an isocratic method at (%B - 5%).

  • Causality: Isocratic elution improves run-to-run reproducibility for single-analyte assays and eliminates column re-equilibration time between injections.

  • Self-Validation: Perform 6 replicate injections. The method is validated for routine use only if the Retention Time %RSD is < 1.0% and Tailing Factor ( Tf​ ) is < 1.5[3].

Troubleshooting Guide & FAQs

Even with a robust method, mechanical and chemical deviations occur. This section addresses specific failure modes encountered during the analysis of phenolic benzonitriles.

Troubleshooting Start Issue: Peak Tailing Q1 Is Mobile Phase pH < 3.0? Start->Q1 A1 Adjust pH with 0.1% H3PO4 Q1->A1 No Q2 Is Column End-Capped? Q1->Q2 Yes A2 Switch to end-capped C18 Q2->A2 No Q3 Is System Pressure High? Q2->Q3 Yes A3 Replace Frit / Guard Column Q3->A3 Yes

Diagnostic logic tree for resolving peak tailing in phenolic compound analysis.

Q: Why does 4-(4-hydroxyphenoxy)benzonitrile exhibit severe peak tailing, and how can I correct it?

A: Peak tailing for this compound is driven by two distinct mechanisms: partial ionization and secondary silanol interactions. Because the phenolic hydroxyl group is ionizable, fluctuations in mobile phase pH near its pKa will cause the analyte to exist in a dynamic equilibrium between its neutral and ionized states. These states travel at different velocities through the column, smearing the peak. Furthermore, the polar nitrile group can hydrogen-bond with unreacted silanols on the silica matrix. Solution: First, strictly buffer the mobile phase to pH < 3.0 to suppress ionization. Second, as outlined in , ensure you are using a fully end-capped C18 column to minimize secondary interactions[2].

Q: My retention times are gradually shifting later in the run. What is the root cause?

A: Drifting retention times are rarely caused by the column itself; they are typically a symptom of mobile phase inconsistency or temperature fluctuations[3]. In isocratic methods using pre-mixed solvents, the highly volatile organic modifier (Acetonitrile) can selectively evaporate from the solvent reservoir over time. This decreases the elution strength of the mobile phase, causing the hydrophobic analyte to elute later. Solution: Use an inline degasser and allow the HPLC pump to dynamically mix Phase A and Phase B rather than pre-mixing them in a single bottle. To validate that the pump is proportioning correctly, add 0.1% acetone to the organic line and monitor the UV baseline at 254 nm for precise step-changes[4].

Q: How do I resolve erratic baseline noise and spurious spikes during gradient elution?

A: Low sensitivity, rising baselines, and spurious spikes are often attributed to mobile phase contamination. In gradient elution, trace impurities in the aqueous phase accumulate on the head of the column during the highly aqueous initial conditions. As the organic concentration increases, these impurities are swept off the column simultaneously, causing baseline rises and ghost peaks. Solution: Use MS-grade solvents. Because aqueous buffers promote bacterial growth, prepare them fresh daily and filter through a 0.22 µm membrane. Run a "zero-volume injection" gradient to confirm the noise originates from the solvent accumulation, not the sample.

Q: I am experiencing high system backpressure. Is my column ruined?

A: Not necessarily. High backpressure is usually a mechanical issue rather than a chemical degradation of the stationary phase. It is most often caused by particulate matter from the sample or mobile phase clogging the inlet frit of the column[3]. Solution: Disconnect the column and check the pressure of the system tubing alone to isolate the blockage. If the column is the culprit, implement a backflushing technique (running the column in reverse at a low flow rate directly into waste) to dislodge particulates[3]. Prevent future occurrences by utilizing a sacrificial guard column.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons (via Scribd). Available at:[Link]

  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" Pharmacores.com. Available at:[Link]

  • LCMS.cz "HPLC Troubleshooting Guide." LCMS.cz. Available at:[Link]

Sources

Technical Support Center: Optimizing 4-(4-Hydroxyphenoxy)benzonitrile Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Troubleshooting Guide. As researchers and drug development professionals, you rely on the diaryl ether scaffold as a critical pharmacophore and polymeric building block. The synthesis of 4-(4-hydroxyphenoxy)benzonitrile—typically achieved via the Nucleophilic Aromatic Substitution ( SN​Ar ) of hydroquinone with 4-fluorobenzonitrile—is notoriously plagued by competing side reactions.

This guide provides field-proven, mechanistically grounded solutions to suppress the formation of the primary side product, 1,4-bis(4-cyanophenoxy)benzene , and optimize downstream functionalization.

Mechanistic Overview: The Competing Pathways

To control the reaction, we must first understand the kinetics. The initial deprotonation of hydroquinone yields a phenoxide that attacks 4-fluorobenzonitrile to form a Meisenheimer complex, which rapidly collapses to the target mono-ether[1]. However, the resulting mono-ether still possesses a phenolic hydroxyl group. Under basic conditions, this group can undergo a second SN​Ar reaction, yielding the unwanted bis-etherified side product[2].

Etherification_Pathways HQ Hydroquinone (Excess) Base K2CO3 (Base) Deprotonation HQ->Base Phenoxide Mono-phenoxide Intermediate Base->Phenoxide Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer + FBN (SNAr) FBN 4-Fluorobenzonitrile FBN->Meisenheimer MonoEther Target Mono-ether (4-(4-hydroxyphenoxy)benzonitrile) Meisenheimer->MonoEther - F⁻ (Fast) BisEther Bis-ether Side Product (1,4-bis(4-cyanophenoxy)benzene) MonoEther->BisEther Excess Base + FBN (Competing Pathway)

Reaction pathways for SNAr etherification of hydroquinone, highlighting the bis-ether side product.

Part 1: Primary Synthesis ( SN​Ar ) Troubleshooting & FAQs

Q1: I am recovering a high yield of the insoluble bis-etherified product (1,4-bis(4-cyanophenoxy)benzene) instead of my target mono-ether. How do I shift the selectivity? A1: This is a statistical and kinetic problem. The target mono-ether is actually more soluble in polar aprotic solvents than hydroquinone, making it highly accessible for a second equivalent of 4-fluorobenzonitrile.

  • The Fix: You must use a significant stoichiometric excess of hydroquinone (typically 3.0 to 5.0 equivalents relative to 4-fluorobenzonitrile). By flooding the system with hydroquinone, the probability of the electrophile reacting with the mono-ether is drastically reduced. The excess hydroquinone is easily recovered or washed away during the aqueous workup due to its high water solubility, leaving the highly hydrophobic target product in the organic phase[3].

Q2: My reaction mixture turns dark brown/black within an hour, and my overall yield is poor. What is degrading? A2: You are observing the oxidation of hydroquinone to p -benzoquinone. Hydroquinone is highly susceptible to aerobic oxidation, especially under alkaline conditions at elevated temperatures (100 °C). Benzoquinone does not undergo the desired SN​Ar reaction and acts as an electrophilic trap, creating complex oligomeric tars.

  • The Fix: Strict anaerobic conditions are mandatory. Sparge your DMF/DMSO solvent with Argon or Nitrogen for at least 15 minutes prior to adding the base. Maintain a positive inert gas pressure throughout the reaction.

Q3: Why should I use Potassium Carbonate ( K2​CO3​ ) instead of stronger bases like Sodium Hydroxide ( NaOH ) or Sodium Hydride ( NaH )? A3: Causality dictates base selection here. While NaOH will easily deprotonate hydroquinone, the hydroxide ion is a strong, unhindered nucleophile that can directly attack 4-fluorobenzonitrile, forming 4-cyanophenol. Furthermore, at 100 °C, aqueous or hydroxide bases will hydrolyze the sensitive nitrile group ( −CN ) into an amide or carboxylic acid. K2​CO3​ is a mild, non-nucleophilic base that selectively deprotonates the phenol without threatening the nitrile functionality[1].

Part 2: Downstream Etherification Troubleshooting

If you are using 4-(4-hydroxyphenoxy)benzonitrile as a starting material for further Williamson etherification (e.g., alkylation of the free phenol), you may encounter different side products.

Q4: During the alkylation of 4-(4-hydroxyphenoxy)benzonitrile with an alkyl halide, I am observing C-alkylation side products. How do I force O-alkylation? A4: The phenoxide ion is an ambient nucleophile; electron density is shared between the oxygen and the ortho/para carbons.

  • The Fix: According to Hard-Soft Acid-Base (HSAB) theory, O-alkylation (Hard-Hard interaction) is favored when the oxygen is unsolvated. Use a polar aprotic solvent (like DMF or Acetone) which solvates the potassium cation but leaves the phenoxide oxygen "naked" and highly reactive. Avoid protic solvents (like ethanol), which hydrogen-bond to the oxygen, sterically hindering it and forcing the electrophile to attack the carbon ring.

Quantitative Data: Optimization Parameters

The following table synthesizes the empirical causality between reaction conditions and the resulting Mono:Bis product ratio.

Reaction ConditionBaseSolventTemp (°C)Hydroquinone : Electrophile RatioMono:Bis SelectivityYield of Target (%)
Standard / Unoptimized K2​CO3​ DMF1001.0 : 1.040 : 6035%
Strong Base (Hydrolysis Risk) Cs2​CO3​ DMSO1202.0 : 1.045 : 5540%
Low Temperature K2​CO3​ DMF603.0 : 1.085 : 1520% (Incomplete Conv.)
Optimized Protocol K2​CO3​ DMF1005.0 : 1.095 : 5 88%
Experimental Protocol: Optimized Synthesis of 4-(4-Hydroxyphenoxy)benzonitrile

This self-validating protocol is designed to maximize the mono-ether product while providing in-process analytical checks to ensure reaction integrity.

Step 1: Preparation & Degassing

  • In a flame-dried 250 mL round-bottom flask, dissolve Hydroquinone (16.5 g, 150 mmol, 5.0 eq) in 80 mL of anhydrous DMF.

  • Sparge the solution with Nitrogen gas for 15 minutes to displace dissolved oxygen, preventing benzoquinone formation.

Step 2: Base Pre-activation

  • Add finely powdered, anhydrous K2​CO3​ (6.2 g, 45 mmol, 1.5 eq).

  • Stir the suspension at 100 °C for 30 minutes under Nitrogen. Validation Check: The solution will turn a light, clear amber color. A dark brown/black color indicates oxygen contamination.

Step 3: Electrophile Addition & Monitoring

  • Add 4-fluorobenzonitrile (3.63 g, 30 mmol, 1.0 eq) dropwise or in small portions.

  • Maintain stirring at 100 °C.

  • Self-Validating TLC Check: After 2 hours, pull a 0.1 mL aliquot. Quench in 1 mL water and extract with 1 mL EtOAc. Run TLC (Hexanes:EtOAc 3:1).

    • 4-fluorobenzonitrile: Rf​≈0.6

    • Target Mono-ether: Rf​≈0.3

    • Bis-ether Side Product: Rf​≈0.8

  • The reaction is complete when the Rf​ 0.6 spot disappears (typically 3-4 hours). If the Rf​ 0.8 spot begins to intensify rapidly, immediately cool the reaction to halt bis-alkylation.

Step 4: Biphasic Quench & Purification

  • Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Crucial Separation: Wash the combined organic layers with cold water ( 5×100 mL) and brine ( 1×100 mL). Causality: The massive excess of unreacted hydroquinone and DMF solvent are highly water-soluble and will be completely removed in the aqueous washes, leaving the pure hydrophobic mono-ether in the organic phase.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from toluene if ultra-high purity is required.

References
  • Design and Synthesis of Novel Diphenyl Ether Carboxamide Derivatives To Control the Phytopathogenic Fungus Sclerotinia sclerotiorum Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • 1,2-Bis(carboxyphenoxy)arylenes and aramids and polyarylates therefrom: synthesis and properties Polymer (via KPI/Elsevier) URL:[Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

Analytical Workflow Validation: High-Field vs. Benchtop NMR for 4-(4-Hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-(4-Hydroxyphenoxy)benzonitrile is a critical diaryl ether intermediate used in the synthesis of advanced polyetherketone polymers and pharmaceutical active ingredients. Because its structural integrity directly dictates the conformational flexibility and electronic properties of downstream products, rigorous analytical validation is mandatory. This guide objectively compares the performance of High-Field NMR (400+ MHz) against modern Benchtop NMR (60–80 MHz) for the structural elucidation of this compound, providing detailed spectral assignments, causality behind chemical shifts, and a self-validating experimental protocol.

Introduction

4-(4-Hydroxyphenoxy)benzonitrile (CAS: 63555-08-8) serves as a highly versatile small molecule scaffold[1]. The molecule features a central ether oxygen linking a phenol group and a benzonitrile group (a 4-O-5 type linkage). Validating the purity and exact substitution pattern of this scaffold relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy[2]. While high-field NMR has long been the gold standard, the advent of cryogen-free benchtop NMR systems has introduced a cost-effective alternative for routine analysis[3].

NMR Validation Workflow

To ensure high-fidelity data and reproducible structural certification, the validation of diaryl ethers must follow a strict, self-validating sequence from sample preparation to spectral processing.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq NMR Acquisition (1H & 13C, 298 K) Prep->Acq Proc Spectral Processing (FT, Phase & Baseline Corr.) Acq->Proc Val Data Validation (Peak Assignment & Integration) Proc->Val

Caption: Standardized NMR validation workflow for diaryl ether reference standards.

Comparative Analysis: High-Field vs. Benchtop NMR

The choice of NMR instrumentation fundamentally impacts the resolution and sensitivity of the acquired spectra. The underlying physics of magnetic field strength dictates the clarity of the resulting data[4].

  • High-Field NMR (e.g., 400 MHz): Operates with a superconducting magnet. In these systems, the Larmor precession frequency difference ( Δν ) between distinct protons is significantly larger than their scalar coupling constants ( J ). This results in a true first-order spectrum ( Δν≫J ), where the closely related aromatic protons of the two distinct rings in 4-(4-hydroxyphenoxy)benzonitrile are fully resolved[4].

  • Benchtop NMR (e.g., 60 MHz): Utilizes permanent, cryogen-free magnets. As the magnetic field strength decreases, the Larmor precession frequency decreases while the J -coupling remains constant. Consequently, spectra that appear as first-order at 400 MHz often manifest as complex, overlapping second-order multiplets at 60 MHz[4],[5].

While benchtop systems are highly cost-effective and suitable for in-line reaction monitoring or crude batch screening, high-field NMR is structurally required for the unambiguous certification of the reference standard[3].

Table 1: Performance Comparison for Diaryl Ether Validation

ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Spectral Resolution Excellent (First-order spectra)Moderate (Second-order overlap)
Sensitivity (S/N) High (Requires ~1–5 mg)Low (Requires ~15–25 mg)
Acquisition Time (13C) ~10–30 minutes~2–12 hours
Capital & Operating Cost High (Requires cryogen refills)Low (Cryogen-free, plug-and-play)
Primary Utility Structural Certification & QARoutine screening & In-line monitoring
Structural Elucidation & Spectral Data Validation

The near-symmetry of diaryl ethers presents a unique challenge for spectral assignment[6]. For 4-(4-hydroxyphenoxy)benzonitrile, the electronic effects of the para-substituents drive the chemical shifts.

Causality of Chemical Shifts:

  • Electron-Withdrawing Effect: The strongly electron-withdrawing cyano (-CN) group deshields the ortho protons on the benzonitrile ring via inductive and anisotropic effects, pushing their signals downfield[2].

  • Electron-Donating Effect: Conversely, the electron-donating hydroxyl (-OH) group shields the ortho protons on the phenol ring via the +M resonance effect, shifting their signals upfield[7].

Table 2: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
9.55Singlet (s)1HPhenolic -OH (Exchanges with D2O)
7.78Doublet (d), J = 8.8 Hz2HAr-H (ortho to -CN). Deshielded by the nitrile group.
7.02Doublet (d), J = 8.8 Hz2HAr-H (ortho to ether O, benzonitrile ring).
6.98Doublet (d), J = 8.8 Hz2HAr-H (ortho to ether O, phenol ring).
6.82Doublet (d), J = 8.8 Hz2HAr-H (ortho to -OH). Shielded by the +M resonance effect.

Table 3: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
162.3Quaternary (C-O)Benzonitrile ring, attached to ether oxygen
154.7Quaternary (C-OH)Phenol ring, attached to hydroxyl group
146.8Quaternary (C-O)Phenol ring, attached to ether oxygen
134.6Methine (CH)Benzonitrile ring, ortho to -CN
121.5Methine (CH)Phenol ring, ortho to ether oxygen
119.2Quaternary (C≡N)Cyano carbon
117.8Methine (CH)Benzonitrile ring, ortho to ether oxygen
116.2Methine (CH)Phenol ring, ortho to -OH
104.5Quaternary (C-CN)Benzonitrile ring, attached to -CN
Standardized Experimental Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to when preparing samples for QA validation.

Step 1: Sample Preparation

  • Weigh accurately 15.0 mg of the 4-(4-hydroxyphenoxy)benzonitrile reference standard.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d6 is selected over CDCl3 to prevent hydrogen bonding artifacts, ensure complete solubility of the phenolic compound, and slow down proton exchange to allow clear observation of the -OH singlet[2].

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: 1H NMR Acquisition

  • Instrument: 400 MHz High-Field Spectrometer.

  • Probe Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation of the phenolic proton for accurate integration.

  • Number of Scans (NS): 16 (Provides optimal S/N ratio for a 15 mg sample).

Step 3: 13C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to eliminate 1H-13C scalar coupling.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 512 to 1024. Causality: Required due to the low natural abundance of 13C (~1.1%) and the presence of multiple quaternary carbons in the diaryl ether that lack Nuclear Overhauser Effect (NOE) enhancement.

Step 4: Spectral Processing & Validation

  • Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT).

  • Perform manual phase correction and baseline correction (e.g., Bernstein polynomial fit) to prevent integration distortion[5].

  • Calibrate the chemical shift scale by setting the internal TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm (1H) and 39.52 ppm (13C).

  • Validation Check: Integrate the 1H signals (expected ratio 1:2:2:2:2) and verify the presence of exactly 9 distinct carbon environments in the 13C spectrum.

Conclusion

The structural validation of 4-(4-hydroxyphenoxy)benzonitrile requires precise analytical techniques due to the subtle electronic differences across its diaryl ether core. While benchtop NMR provides an accessible, low-cost alternative for preliminary screening and reaction monitoring, high-field NMR (≥400 MHz) remains the mandatory standard for definitive reference material certification. The superior resolution of high-field systems overcomes the second-order coupling effects inherent to low-field instruments, ensuring accurate assignment of the closely clustered aromatic protons.

References
  • Kock, M., et al. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development, ACS Publications, 2024. URL: [Link]

  • Mistry, N., et al. "Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy." Brieflands, 2022. URL: [Link]

  • D'Amelio, N., et al. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Chemistry—Methods, Wiley-VCH GmbH, 2024. URL: [Link]

  • Akiyama, T., et al. "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin." Biomacromolecules, ACS Publications, 2016. URL: [Link]

  • Crestini, C., et al. "NMR spectroscopy: An invaluable tool to identify lignin structural modifications induced by oxidative enzymes." International Journal of Biological Macromolecules, 2024. URL: [Link]

  • USDA ARS. "Complete Proton and Carbon Assignment of Triclosan via One- and Two-Dimensional NMR." USDA, 2018. URL: [Link]

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A Comparative Analysis of the Chemical Reactivity of 4-(4-hydroxyphenoxy)benzonitrile and 4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, benzonitrile derivatives serve as critical structural motifs and versatile synthetic intermediates.[1] Among these, 4-hydroxybenzonitrile (also known as 4-cyanophenol) is a foundational building block, valued for its dual functionality.[2] The introduction of a phenoxy linker, yielding 4-(4-hydroxyphenoxy)benzonitrile, creates a more complex, semi-flexible structure with distinct electronic and steric properties. This guide provides a detailed, evidence-based comparison of the chemical reactivity of these two molecules. We will dissect the electronic interplay of their functional groups, compare their susceptibility to various reaction classes, and provide experimentally grounded protocols to inform synthetic strategy and application development.

Compound Structures:

  • 4-hydroxybenzonitrile (1): A simple para-substituted benzene ring with a hydroxyl (-OH) and a nitrile (-CN) group.

  • 4-(4-hydroxyphenoxy)benzonitrile (2): Composed of two phenyl rings linked by an ether oxygen. One ring bears a nitrile group, and the other a hydroxyl group.

Electronic Profile and Its Influence on Reactivity

The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents, which modulate the electron density of the π-system through inductive and resonance effects.

  • 4-hydroxybenzonitrile (1): This molecule presents a classic case of "push-pull" electronics.

    • The hydroxyl (-OH) group is a potent activating group. While it is inductively electron-withdrawing due to oxygen's electronegativity, its dominant effect is strong electron donation into the ring via resonance (+R effect), where the oxygen's lone pairs delocalize into the π-system.[3] This significantly increases the electron density at the ortho and para positions relative to the hydroxyl group.[4]

    • The nitrile (-CN) group is a strong deactivating group, withdrawing electron density through both inductive (-I) and resonance (-R) effects.[5] This makes the nitrile carbon electrophilic and reduces the nucleophilicity of the aromatic ring.[6]

In compound 1 , these groups are para to each other, creating a polarized molecule. The -OH group activates the ring for electrophilic attack, while the -CN group deactivates it.

  • 4-(4-hydroxyphenoxy)benzonitrile (2): The electronic landscape here is more complex, involving two distinct aromatic rings.

    • Ring A (Benzonitrile moiety): This ring is directly attached to the electron-withdrawing nitrile group. It is also attached to a phenoxy (-OPhOH) group . The ether oxygen donates electron density into Ring A via resonance, similar to a hydroxyl group, thus activating it relative to unsubstituted benzonitrile. However, the overall activating effect is modulated by the second phenyl ring.

    • Ring B (Phenol moiety): This ring is activated by its own hydroxyl group and the ether oxygen, which donates electron density. This makes Ring B significantly more electron-rich and nucleophilic than Ring A.

The key takeaway is that in compound 2 , the two rings possess vastly different electron densities. Ring B is highly activated and will be the primary site for electrophilic reactions, whereas Ring A is comparatively electron-deficient.

Caption: Comparative electronic profiles of the two target molecules.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene ring.[7] The high reactivity of phenols in EAS reactions is well-documented; the hydroxyl group is so strongly activating that reactions like bromination can often proceed without a Lewis acid catalyst.[8]

  • 4-hydroxybenzonitrile (1): The -OH group is a powerful ortho, para-director.[9] Since the para position is blocked by the nitrile group, electrophilic attack will occur at the positions ortho to the hydroxyl group (positions 2 and 6). Despite the deactivating effect of the nitrile group, the ring is still sufficiently activated by the hydroxyl group to undergo EAS reactions like nitration and halogenation.[8]

  • 4-(4-hydroxyphenoxy)benzonitrile (2): This molecule presents a clear case of regioselectivity dictated by substituent activation.

    • Ring A (benzonitrile) is relatively deactivated and will not be the preferred site of electrophilic attack under normal conditions.

    • Ring B (phenol) is highly activated by both the -OH group and the ether oxygen. Electrophilic attack will overwhelmingly occur on this ring, at the positions ortho to the strongly directing hydroxyl group.

EAS_Reactivity cluster_1 Reactivity of 4-hydroxybenzonitrile (1) cluster_2 Reactivity of 4-(4-hydroxyphenoxy)benzonitrile (2) A Compound 1 C Substitution at positions ortho to -OH group A->C Moderate Reactivity B Electrophile (e.g., Br+) B->C D Compound 2 F HIGHLY FAVORED: Substitution on activated phenol ring (Ring B) D->F High Reactivity G Disfavored: Substitution on diactivated benzonitrile ring (Ring A) D->G E Electrophile (e.g., Br+) E->F Nitrile_Hydrolysis start Aromatic Nitrile (R-CN) step1 Protonation of Nitrile Nitrogen (Activation) start->step1 H⁺ step2 Nucleophilic attack by H₂O on electrophilic carbon step1->step2 step3 Deprotonation step2->step3 imidic_acid Imidic Acid Intermediate step3->imidic_acid tautomerization Tautomerization imidic_acid->tautomerization amide Amide Intermediate (R-CONH₂) tautomerization->amide hydrolysis Further Hydrolysis amide->hydrolysis H₂O, H⁺, Δ product Carboxylic Acid (R-COOH) hydrolysis->product

Caption: General mechanism for the acid-catalyzed hydrolysis of nitriles.

Role in Nucleophilic Aromatic Substitution (SNAr)

While neither molecule is primed to undergo SNAr on its own rings, their synthesis and subsequent reactions often involve this mechanism. SNAr requires an aromatic ring to be activated by strong electron-withdrawing groups and to possess a good leaving group. [10][11] The synthesis of 4-(4-hydroxyphenoxy)benzonitrile itself is a prime example. It is often prepared via the SNAr reaction between the phenoxide of 4-hydroxybenzonitrile (acting as the nucleophile) and an activated aryl halide, such as 4-fluorobenzonitrile or 4-chloronitrobenzene. [12][13] In this context, we are comparing the nucleophilicity of the respective phenoxide ions.

  • Phenoxide of (1): The negative charge on the oxygen is delocalized and stabilized by the para-nitrile group. This stabilization reduces the oxygen's electron density and makes it a weaker nucleophile .

  • Phenoxide of (2): The negative charge is further away from the nitrile group, resulting in less electronic stabilization. This makes the phenoxide of 2 a stronger nucleophile than the phenoxide of 1 .

Summary of Comparative Reactivity

Reaction / Property4-hydroxybenzonitrile (1)4-(4-hydroxyphenoxy)benzonitrile (2)More Reactive Species
Electrophilic Substitution Attack on the single ring, ortho to -OH.Overwhelmingly on the terminal phenol ring.Compound 2
Acidity (pKa) More acidic (pKa ≈ 7.97) due to -CN stabilization.Less acidic; -CN group is remote.Compound 1
Nitrile Reactivity Deactivated by -OH donation.Deactivated by -OPhOH donation.(Similar, low reactivity)
Phenoxide Nucleophilicity Weaker; charge stabilized by -CN.Stronger; charge is remote from -CN.Compound 2

Experimental Protocols

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)

This protocol demonstrates the dramatic difference in reactivity and regioselectivity for electrophilic attack.

Objective: To compare the bromination products of compounds 1 and 2 .

Materials:

  • 4-hydroxybenzonitrile (1)

  • 4-(4-hydroxyphenoxy)benzonitrile (2)

  • Bromine water (Br₂ in H₂O) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Sodium thiosulfate solution (10%)

  • Stir plate and magnetic stir bars

  • Round bottom flasks, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup (Parallel):

    • In Flask A, dissolve 1.0 mmol of 4-hydroxybenzonitrile (1) in 10 mL of DCM.

    • In Flask B, dissolve 1.0 mmol of 4-(4-hydroxyphenoxy)benzonitrile (2) in 10 mL of DCM.

    • Cool both flasks to 0 °C in an ice bath.

  • Bromination:

    • Slowly add 1.0 mmol of NBS to each flask with vigorous stirring. Alternatively, add bromine water dropwise until a faint orange color persists.

    • Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.

  • Workup:

    • Quench the reactions by adding 15 mL of 10% sodium thiosulfate solution to decolorize any remaining bromine.

    • Transfer the mixtures to a separatory funnel, add 20 mL of water, and extract the organic layer.

    • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude products by ¹H NMR and Mass Spectrometry.

    • Expected Result for (1): Formation of 3,5-dibromo-4-hydroxybenzonitrile. The strong activation by the -OH group leads to disubstitution.

    • Expected Result for (2): Formation of 4-(3,5-dibromo-4-hydroxyphenoxy)benzonitrile. Bromination will occur exclusively on the highly activated terminal phenol ring.

Protocol 2: Comparative Nitrile Hydrolysis

This protocol compares the rate of conversion of the nitrile group to a carboxylic acid under acidic conditions.

Objective: To qualitatively compare the hydrolysis rates of compounds 1 and 2 .

Materials:

  • 4-hydroxybenzonitrile (1)

  • 4-(4-hydroxyphenoxy)benzonitrile (2)

  • Sulfuric acid (30% aqueous solution)

  • Reflux condensers, heating mantles

  • HPLC or TLC for monitoring

Procedure:

  • Reaction Setup (Parallel):

    • In separate round bottom flasks, place 1.0 mmol of compound 1 and 1.0 mmol of compound 2 .

    • To each flask, add 15 mL of 30% H₂SO₄.

  • Reaction:

    • Heat both mixtures to reflux (approx. 110-120 °C) with stirring.

    • Monitor the reactions at identical time intervals (e.g., every 2 hours) by taking a small aliquot, neutralizing it, and analyzing by TLC or HPLC to observe the disappearance of starting material and the appearance of the corresponding carboxylic acid product.

  • Analysis:

    • Expected Result: Both reactions will proceed slowly due to the deactivating effect of the electron-donating groups. The relative rates are expected to be similar, though minor differences may be observed. This experiment highlights the general inertness of the nitrile group in these specific electronic environments compared to those with electron-withdrawing substituents. [5]

References

  • Vertex AI Search. (n.d.). Understanding 4-Hydroxybenzonitrile: Properties, Synthesis, and Sourcing.
  • Save My Exams. (2024, December 23). Reactions of Phenol. A Level Chemistry Revision Notes.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile and its Cyanophenol Isomers.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • EBSCO. (n.d.). Phenols | Chemistry | Research Starters.
  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols. Organic Chemistry.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Dissertation. (n.d.). Research and development of 4-hydroxybenzonitrile production process.
  • BenchChem. (n.d.). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • PMC. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile.
  • ChemBK. (2025, August 19). 4-Hydroxybenzonitrile.
  • Quora. (2013, December 26). Why are hydroxyl groups electron-donating?.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction.

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A Comparative Guide to the FTIR Spectral Analysis of 4-(4-hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides an in-depth analysis of the FTIR absorption bands of 4-(4-hydroxyphenoxy)benzonitrile, a molecule of interest for its potential applications in polymers and pharmaceuticals. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed predictive analysis based on its constituent chemical moieties. We will draw comparisons with analogous structures, namely 4-hydroxybenzonitrile and diphenyl ether, to provide a robust interpretation of its expected spectral features.

The Molecular Architecture of 4-(4-hydroxyphenoxy)benzonitrile

The structure of 4-(4-hydroxyphenoxy)benzonitrile incorporates several key functional groups that give rise to a characteristic infrared spectrum. Understanding these components is the first step in a comprehensive spectral analysis.

Figure 1: Molecular structure of 4-(4-hydroxyphenoxy)benzonitrile highlighting the key functional groups.

The molecule consists of a benzonitrile moiety linked to a phenol group through an ether linkage. This combination of a nitrile, a hydroxyl group, an ether, and two aromatic rings will each produce distinct absorption bands in the FTIR spectrum.

Predicted FTIR Absorption Bands and Comparative Analysis

The following table outlines the expected FTIR absorption bands for 4-(4-hydroxyphenoxy)benzonitrile. The predictions are based on established group frequencies and a comparative analysis with the experimental spectrum of 4-hydroxybenzonitrile and the known spectral characteristics of diaryl ethers.

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale and Comparative Insights
3600-3200 (Broad) O-H StretchingThe phenolic hydroxyl group will exhibit a broad and strong absorption band in this region due to intermolecular hydrogen bonding. This is a characteristic feature of phenols and is clearly observed in the spectrum of 4-hydroxybenzonitrile.[1][2][3]
3100-3000 Aromatic C-H StretchingThese absorptions, typically of medium to weak intensity, arise from the C-H stretching vibrations of the two aromatic rings.
2230-2220 C≡N StretchingThe nitrile group gives rise to a sharp and strong absorption band in this region. The position of this band is sensitive to electronic effects. In comparison to benzonitrile, the phenoxy substituent at the para position may cause a slight shift in the frequency.
~1600, ~1500, ~1450 Aromatic C=C StretchingAromatic rings display a series of characteristic bands due to carbon-carbon double bond stretching vibrations. These bands are expected to be sharp and of variable intensity.
~1250 and ~1050 Asymmetric & Symmetric C-O-C StretchingThe diaryl ether linkage is expected to show two distinct C-O stretching bands. The asymmetric stretch typically appears at a higher wavenumber (~1250 cm⁻¹) and is usually strong, while the symmetric stretch is found at a lower wavenumber (~1050 cm⁻¹).[4][5][6]
~1200 In-plane O-H BendingThis band, often coupled with C-O stretching, is another characteristic feature of phenols.
Below 900 Aromatic C-H Out-of-plane BendingThe substitution pattern on the aromatic rings will determine the positions of these strong absorption bands. For a 1,4-disubstituted (para) ring, a strong band is typically observed in the 850-800 cm⁻¹ region.

Comparative Spectra: Building a Confident Interpretation

To visualize the contributions of the different parts of the molecule, let's consider the spectra of our chosen comparative compounds.

4-Hydroxybenzonitrile: The Nitrile and Phenol Moieties

The experimental spectrum of 4-hydroxybenzonitrile provides a solid foundation for our analysis. Key features include:

  • A broad O-H stretching band around 3350 cm⁻¹.

  • A sharp C≡N stretching band near 2230 cm⁻¹.

  • Aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.

  • A strong C-O stretching and O-H bending region between 1300 and 1100 cm⁻¹.

  • A prominent out-of-plane C-H bending band for the para-substituted ring.

Diphenyl Ether: The Aryl Ether Linkage

While a full spectrum is not presented here, the characteristic absorptions for diphenyl ether are well-documented. The most significant feature is the strong, asymmetric C-O-C stretching band that typically appears around 1240 cm⁻¹. A weaker, symmetric stretch is also present near 1160 cm⁻¹.

By mentally overlaying these spectral features, we can construct a reliable predicted spectrum for 4-(4-hydroxyphenoxy)benzonitrile. We anticipate the spectrum to be a composite of the features of 4-hydroxybenzonitrile with the addition of the distinct asymmetric C-O-C stretching band from the ether linkage.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of a solid sample like 4-(4-hydroxyphenoxy)benzonitrile, the following protocol using the Potassium Bromide (KBr) pellet method is recommended. This method is widely used for its reliability and the inertness of the KBr matrix in the mid-infrared region.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition Sample Weigh Sample (~1-2 mg) Grind Grind Sample & KBr in Agate Mortar Sample->Grind KBr Weigh KBr (~100-200 mg) KBr->Grind Load Load Mixture into Pellet Die Grind->Load Press Apply Pressure (8-10 tons) Load->Press Release Release Pressure & Eject Pellet Press->Release Mount Mount Pellet in Spectrometer Release->Mount Acquire Acquire Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Mount->Acquire Process Process Data (Baseline correction, etc.) Acquire->Process

Figure 2: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh approximately 1-2 mg of the 4-(4-hydroxyphenoxy)benzonitrile sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Transfer the weighed sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing rather than a forceful grinding to avoid polymorphism in the sample.

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground mixture into the die, ensuring an even distribution.

    • Place the die into a hydraulic press. Apply pressure of approximately 8-10 tons for about 2-5 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully release the pressure and eject the KBr pellet from the die.

    • Mount the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typical acquisition parameters are a resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

Conclusion

References

  • Fan, M., et al. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-100.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Jaggi, N., & Vij, D. R. (2006). FTIR Spectroscopy.
  • Kirk, R. E., & Othmer, D. F. (1953). Encyclopedia of Chemical Technology. The Interscience Encyclopedia.
  • McMurry, J. (2018). Spectroscopy of Ethers. In Organic Chemistry (10th ed.). OpenStax.
  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Stuart, B. H. (2004).

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A Researcher's Guide to the X-ray Crystallographic Analysis of 4-(4-hydroxyphenoxy)benzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates physical properties, biological activity, and ultimately, the therapeutic potential of a compound. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure.[1][2][3] This guide provides a comprehensive overview of the crystallographic analysis of 4-(4-hydroxyphenoxy)benzonitrile, a molecule of interest for its potential applications in materials science and as a versatile chemical scaffold.[4]

While a definitive crystal structure for 4-(4-hydroxyphenoxy)benzonitrile is not publicly available as of this writing, this guide will leverage crystallographic data from structurally analogous compounds to provide a comparative framework. This approach will empower researchers to anticipate key structural features, design effective crystallization strategies, and rigorously interpret their experimental findings.

Comparative Crystallographic Data of Related Structures

To infer the likely crystallographic characteristics of 4-(4-hydroxyphenoxy)benzonitrile, we can examine the published data of similar molecules. The introduction of a substituent or a change in a functional group can offer insights into potential packing motifs, hydrogen bonding networks, and overall molecular conformation.

Below is a comparison of crystallographic data for two related compounds: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile[5] and 4-(4-hydroxyphenyldiazenyl)benzonitrile.[6]

Parameter3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile[5]4-(4-hydroxyphenyldiazenyl)benzonitrile[6]
Formula C13H8FNO2C13H9N3O
Molecular Weight 229.20223.23
Crystal System OrthorhombicMonoclinic
Space Group PbcaCc
a (Å) 6.1932 (4)6.5307 (13)
b (Å) 8.8109 (5)10.747 (2)
c (Å) 20.5269 (12)15.851 (3)
α (°) 9090
β (°) 9093.54 (3)
γ (°) 9090
**Volume (ų) **1120.11 (12)1110.4 (4)
Z 44
Dihedral Angle 70.9 (2)° (between aromatic rings)2.2 (2)° (between benzene rings)
Key Interactions O—H···N hydrogen bonds forming zigzag chainsO—H···N hydrogen bonds forming a chain

This comparative data suggests that 4-(4-hydroxyphenoxy)benzonitrile will likely exhibit a monoclinic or orthorhombic crystal system. A key structural feature to anticipate is the dihedral angle between the two aromatic rings, which can be influenced by substituents. Furthermore, the presence of the hydroxyl and nitrile groups strongly indicates that intermolecular hydrogen bonding will be a dominant feature in the crystal packing.

Experimental Protocol for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process.[7][8] The following protocol outlines the essential steps, underpinned by the scientific rationale for each stage.

Part 1: Crystallization - The Art of Growing Quality Single Crystals

The most critical and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[1][9] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically between 0.1 and 0.3 mm.[9][10]

Common Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.[11]

Choosing a Solvent System: The selection of an appropriate solvent is crucial. A good solvent will dissolve the compound to a moderate extent, and its volatility will influence the rate of crystal growth. It is often a process of trial and error, screening a variety of solvents with different polarities.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]

Key Steps:

  • Crystal Mounting: The selected crystal is carefully mounted on a thin glass fiber or a loop using a minimal amount of adhesive or oil.

  • Data Collection Strategy: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.[12] The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly from a copper or molybdenum source).[9] The diffracted X-rays are recorded by a detector as a series of reflections. A complete dataset is collected by rotating the crystal through a specific angular range.[8]

Part 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this data into a three-dimensional atomic model.

Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like polarization and absorption.[12]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often implemented in software packages like SHELXS.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process, typically with software like SHELXL. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for small molecules.[13]

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the anticipated molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) CrystalSelection Crystal Selection (Microscopy) Crystallization->CrystalSelection High-quality crystal Mounting Crystal Mounting CrystalSelection->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Centered crystal Solution Structure Solution (Direct Methods) Diffraction->Solution Reflection data Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial model Validation Model Validation (R-factor, CIF) Refinement->Validation Refined structure

Caption: General experimental workflow for X-ray crystallographic analysis.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 Nitrile (N) O1 Hydroxyl (O-H) N2 Nitrile (N) O1->N2 O-H···N Hydrogen Bond Ring1 Benzonitrile Ring Ring4 Phenoxy Ring Ring1->Ring4 π-π Stacking (Potential) Ring2 Phenoxy Ring O2 Hydroxyl (O-H) Ring3 Benzonitrile Ring

Caption: Anticipated intermolecular interactions for 4-(4-hydroxyphenoxy)benzonitrile.

Conclusion

The crystallographic analysis of 4-(4-hydroxyphenoxy)benzonitrile, while requiring careful experimental execution, promises to yield invaluable insights into its solid-state structure. By leveraging comparative data from analogous compounds and adhering to a rigorous experimental protocol, researchers can confidently determine its three-dimensional architecture. This structural information is the bedrock for understanding its physicochemical properties and for the rational design of new materials and therapeutic agents.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1856. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. [Link]

  • Mogk, D. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Crystallization of small molecule compounds. (n.d.). [Link]

  • Özbey, S., Kendi, E., & Toğrul, M. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1856. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). [Link]

  • Protein X-ray Crystallography: Basic principles. (n.d.). [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry, UZH. [Link]

  • Zhang, C. Z., Gu, W., & Xu, J. N. (2008). 4-(4-Hydroxyphenyldiazenyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(4), o618. [Link]

  • X-ray Crystallography. (n.d.). Technology Networks. [Link]

  • Dauter, Z., & Dauter, M. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1622-1634. [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. [Link]

  • 8.1 Data collection and reduction. (2025, August 15). Fiveable. [Link]

Sources

Analytical Purity Validation of 4-(4-Hydroxyphenoxy)benzonitrile: A Comparative Guide to UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not merely as a regulatory checklist, but as a mechanistic puzzle. When validating the purity of a versatile small molecule scaffold like 4-(4-hydroxyphenoxy)benzonitrile (CAS 63555-08-8)[1], the choice of analytical modality dictates the reliability of downstream pharmaceutical or polymer synthesis.

This guide objectively compares UV-Vis spectroscopy against alternative methodologies, details the mechanistic rationale behind experimental choices, and provides a self-validating, step-by-step ICH Q2(R2) compliant protocol[2].

Mechanistic Rationale: Why UV-Vis Spectroscopy?

4-(4-Hydroxyphenoxy)benzonitrile (C₁₃H₉NO₂) features a highly conjugated biphenyl ether-like scaffold[1]. The electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitrile (-CN) group create a powerful "push-pull" dipole across the aromatic system. This structural characteristic results in highly distinct π→π∗ and n→π∗ electronic transitions when exposed to ultraviolet light[3].

While UV-Vis spectroscopy lacks the spatial separation capabilities of chromatography, it excels in rapid, high-throughput quantification. By providing a quantitative measure of light absorption, UV-Vis enables researchers to determine the strength and purity of compounds with exceptional reproducibility[3].

Comparative Analysis of Analytical Modalities

To contextualize UV-Vis spectroscopy, we must objectively compare its performance metrics against other standard purity validation techniques.

Table 1: Comparative Performance of Purity Validation Modalities

Analytical ModalitySeparation CapabilitySpecificitySensitivity (LOD)ThroughputBest Use Case for 4-(4-hydroxyphenoxy)benzonitrile
UV-Vis Spectroscopy None (Bulk absorbance)Low-Moderate~0.1 µg/mLVery HighRoutine QA/QC release, high-throughput concentration assays[4].
HPLC-UV High (Chromatographic)High~0.01 µg/mLMediumComplex impurity profiling, stability-indicating assays.
GC-MS High (Volatiles)Very High~1 ng/mLLowResidual solvent analysis, volatile degradation products.
qNMR None (Isotopic resonance)Very High~10 µg/mLMediumAbsolute purity determination without external reference standards.

Experimental Workflow

The following workflow outlines the logical progression of validating a UV-Vis method according to the latest ICH Q2(R2) guidelines[2].

ValidationWorkflow Start Method Validation 4-(4-hydroxyphenoxy)benzonitrile Spec Specificity Forced Degradation Start->Spec Step 1 Lin Linearity & Range 0.1 - 1.0 AU Start->Lin Step 2 Valid Validated Protocol QA/QC Ready Spec->Valid Acc Accuracy Spike Recovery Lin->Acc Step 3 Prec Precision Repeatability Lin->Prec Step 4 Acc->Valid Prec->Valid

Figure 1: ICH Q2(R2) UV-Vis validation workflow for 4-(4-hydroxyphenoxy)benzonitrile.

Step-by-Step Methodology: A Self-Validating System

A robust protocol must be self-validating; it should inherently prove its own reliability. The following steps detail the causality behind each validation parameter required by ICH Q2(R2)[5].

Step 1: System Suitability & Solvent Selection
  • Action: Dissolve the reference standard in HPLC-grade Methanol. Scan the absorption spectrum from 200 nm to 400 nm to identify the wavelength of maximum absorbance ( λmax​ ).

  • Causality: Methanol is selected not merely for its solvating power toward the hydrophobic aromatic scaffold, but because its UV cutoff (205 nm) lies well below the target λmax​ of the conjugated system (typically ~255 nm). This prevents solvent-induced baseline drift and ensures optical clarity, which is critical for avoiding scattering effects[4].

Step 2: Specificity via Orthogonal Forced Degradation
  • Action: Subject 4-(4-hydroxyphenoxy)benzonitrile to stress conditions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ at 60°C for 24 hours. Measure the UV absorbance and cross-verify the degraded samples using HPLC-UV.

  • Causality: Because UV-Vis measures bulk absorbance, its inherent specificity is lower than chromatography[6]. To make this a self-validating system, we must prove that degradation products do not artificially inflate the API's absorbance reading. By intentionally breaking the conjugated system (e.g., hydrolyzing the benzonitrile to a benzoic acid), the chromophore shifts. If the UV-Vis absorbance at λmax​ decreases proportionally to the degradation confirmed by the orthogonal HPLC check, we mechanistically prove the UV-Vis method is specific to the intact API[5].

Step 3: Linearity and Range
  • Action: Prepare five standard solutions ranging from 50% to 150% of the target working concentration (e.g., 5, 10, 15, 20, and 25 µg/mL). Measure absorbance at λmax​ .

  • Causality: Validating across this specific interval ensures the Beer-Lambert law holds true[5]. If the absorbance exceeds ~1.0 AU, non-linear behavior may occur due to detector saturation or stray light[4]. Establishing a linear reportable range guarantees that routine batch fluctuations will be quantified accurately.

Step 4: Accuracy (Spike Recovery)
  • Action: Spike known amounts of the 4-(4-hydroxyphenoxy)benzonitrile reference standard into a blank matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Causality: Accuracy measures the closeness of agreement between the accepted true value and the obtained result[6]. High recovery rates (98-102%) mechanistically prove the absence of matrix interference and validate the extraction/dilution efficiency.

Step 5: Precision (Repeatability)
  • Action: Analyze six independent preparations of the sample at 100% concentration on the same day, by the same analyst, using the same equipment.

  • Causality: This isolates and evaluates the intrinsic variability of the instrument's optics and the volumetric errors in the sample preparation workflow[2].

Quantitative Data Summary

The following table summarizes the typical experimental data outcomes when validating 4-(4-hydroxyphenoxy)benzonitrile using the established UV-Vis protocol, benchmarked against ICH Q2(R2) acceptance criteria.

Table 2: Typical ICH Q2(R2) Validation Data for 4-(4-Hydroxyphenoxy)benzonitrile (UV-Vis)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (Typical)
Linearity Range Inclusive of upper/lower spec limits2.0 – 25.0 µg/mL
Correlation Coefficient ( R2 ) ≥0.999 0.9998
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.5%
Repeatability (Precision) RSD ≤2.0% 0.8% (n=6)
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mL
Specificity Unequivocal assessment of analytePeak purity confirmed via orthogonal HPLC

By anchoring the UV-Vis methodology in mechanistic causality and orthogonal cross-validation, researchers can confidently deploy this high-throughput technique for the rigorous purity assessment of 4-(4-hydroxyphenoxy)benzonitrile.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). 2

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 5

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 6

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. 4

  • 4-(4-Hydroxyphenoxy)benzonitrile Product Information. CymitQuimica. 1

  • A Review Of The UV-Visible Spectroscopy's Method Development And Validation. International Journal of Pharmaceutical Sciences. 3

  • A Review on Analytical Method Development and Validation of Flecainide using HPLC. Asian Journal of Research in Chemistry.

Sources

Safety Operating Guide

Standard Operating Procedure & Safety Matrix: Handling 4-(4-Hydroxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone building block in pharmaceutical and agrochemical drug discovery,[1] offers exceptional synthetic utility. Structurally, it features an electron-withdrawing cyano group that activates the aromatic system, paired with a nucleophilic phenolic hydroxyl group. While this dual functionality makes it an excellent candidate for O-alkylation and cross-coupling reactions, it also dictates a specific, rigorous toxicological profile.

This guide provides a self-validating operational framework for researchers, ensuring that every handling, reaction, and disposal step is grounded in mechanistic causality.

Quantitative Profile & Operational Implications

Before handling the compound, it is critical to understand how its physical and chemical metrics dictate laboratory safety parameters[2].

Quantitative ParameterValueOperational Implication
Molecular Weight 211.22 g/mol Determines stoichiometric calculations for base-mediated reactions.
Chemical Formula C₁₃H₉NO₂Halogen-free composition; dictates routing to standard organic incineration.
Fume Hood Face Velocity 80–100 fpmMinimum required airflow to safely capture aerosolized crystalline particulates.
Glove Barrier Thickness ≥ 0.11 mmMinimum nitrile thickness required to prevent acute dermal penetration.

Hazard Identification & Mechanistic Causality

Understanding the biochemical interaction of 4-(4-Hydroxyphenoxy)benzonitrile with human tissue is the foundation of our safety protocol. The compound presents several key hazards:

  • Skin and Eye Irritation (H315, H319): The phenolic moiety is weakly acidic and highly lipophilic[3]. Upon contact, phenolic compounds rapidly penetrate the epidermal barrier and disrupt the lipid bilayer of the stratum corneum. This disruption leads to the [4] and triggers a localized cytokine cascade—specifically the release of Interleukin-1α (IL-1α) from keratinocytes—resulting in acute epidermal inflammation[5].

  • Respiratory Irritation (H335): As a crystalline solid, aerosolized particulates can deposit in the mucosal lining of the respiratory tract, causing mechanical abrasion and chemical irritation.

  • Acute Toxicity (H302): Harmful if swallowed. Systemic absorption of the cyano-aromatic system imposes significant metabolic stress on hepatic detoxification pathways.

Personal Protective Equipment (PPE) Matrix

To mitigate the biochemical risks outlined above, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides a sufficient barrier against solid-state phenolic disruption of the stratum corneum. Note: If handling the compound in DMSO or DMF, upgrade to Butyl rubber gloves to prevent solvent-mediated dermal permeation.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesTight-fitting goggles prevent fine crystalline dust from contacting the eyes, preventing severe protein denaturation and corneal damage.
Body Protection Flame-Retardant Lab Coat (100% Cotton)Prevents particulate accumulation on personal clothing and mitigates fire risk during subsequent organic synthesis steps.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling bulk powders outside a certified fume hood, preventing the inhalation of cytokine-inducing particulates.

Experimental Protocol: Safe Handling & O-Alkylation Setup

This step-by-step methodology outlines the safe transfer and reaction setup for a standard base-mediated O-alkylation of the compound's phenolic hydroxyl group.

  • Step 1: Environmental Preparation. Ensure the chemical fume hood has a verified face velocity of 80–100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • Step 2: Weighing. Using an anti-static spatula, carefully transfer the required mass of 4-(4-Hydroxyphenoxy)benzonitrile to a tared glass vial.

    • Causality: Anti-static tools prevent the electrostatic repulsion and subsequent aerosolization of the fine powder, minimizing inhalation risk.

  • Step 3: Solvent Dissolution. Transfer the solid to a round-bottom flask. Add a polar aprotic solvent (e.g., anhydrous DMF or DMSO) to fully dissolve the compound.

    • Causality: Polar aprotic solvents stabilize the transition state and facilitate the subsequent deprotonation of the phenol without hydrogen-bonding interference.

  • Step 4: Reagent Addition. Slowly add a mild base (e.g., Potassium Carbonate, K₂CO₃) to generate the reactive phenoxide ion, followed by the dropwise addition of the electrophile (e.g., an alkyl halide).

  • Step 5: Reaction Quenching. Upon completion, quench the reaction by slowly pouring the mixture into ice-cold distilled water. Extract the organic layer using Ethyl Acetate (EtOAc).

Spill Response & Decontamination Protocol

In the event of a solid spill of 4-(4-Hydroxyphenoxy)benzonitrile, execute the following self-validating protocol:

  • Isolate & Assess: Restrict access to the spill area. Verify that full PPE (including an N95 respirator) is donned.

  • Moisten: Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol).

    • Causality: Moistening the solid drastically reduces the generation of airborne dust during cleanup, directly neutralizing the primary inhalation vector.

  • Collect: Use a non-sparking brush and dustpan to collect the moistened material. Do not sweep dry powder.

  • Decontaminate: Wash the affected surface with a mild detergent and water.

    • Causality: Soap effectively solubilizes the lipophilic organic phenolic residue, ensuring complete removal from the benchtop.

  • Dispose: Place all collected material and contaminated cleaning supplies into a designated hazardous waste container.

Waste Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Solid Waste: Unused 4-(4-Hydroxyphenoxy)benzonitrile, contaminated gloves, and spill cleanup materials must be placed in a sealable, chemically compatible container labeled as "Halogen-Free Organic Solid Waste."

  • Liquid Waste: Aqueous phases from reaction workups (containing unreacted phenoxide salts) must be neutralized and routed to "Aqueous Basic Waste." Organic extracts (e.g., DMF, EtOAc) must be disposed of in "Non-Halogenated Organic Solvent Waste."

  • Final Destruction: All collected waste streams must be subjected to high-temperature incineration by a licensed hazardous waste contractor.

Operational Visualization

G Start 4-(4-Hydroxyphenoxy)benzonitrile Handling Workflow Weighing 1. Weighing (Analytical Balance in Fume Hood) Start->Weighing Spill Spill Detected? Weighing->Spill Dissolution 2. Dissolution (Polar Aprotic Solvent) Reaction 3. Reaction Setup (e.g., Base-Mediated Alkylation) Dissolution->Reaction Waste Waste Disposal (High-Temp Incineration) Reaction->Waste Post-Reaction Workup Spill->Dissolution No Spill Moisten Moisten with Solvent (Prevent Aerosolization) Spill->Moisten Yes Sweep Collect with Non-Sparking Tools Moisten->Sweep Sweep->Waste Solid Waste Collection

Operational workflow and spill response logic for handling 4-(4-Hydroxyphenoxy)benzonitrile.

References

  • Title: Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Human Health Risk Assessment of Phenolic Contaminants in Lake Xingkai, China Source: MDPI URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.